N-Phthaloyl-DL-methionine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15852. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKJVHNTIEOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280197 | |
| Record name | TCMDC-125514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-44-8, 52881-96-6 | |
| Record name | NSC15852 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TCMDC-125514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PHTHALOYL-DL-METHIONINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of N-Phthaloyl-DL-methionine?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-Phthaloyl-DL-methionine. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams to elucidate key processes.
Core Chemical Properties
This compound is a derivative of the essential amino acid DL-methionine, where the amino group is protected by a phthaloyl group. This modification alters its physical and chemical characteristics, making it a valuable intermediate in various synthetic processes.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄S | [1] |
| Molecular Weight | 279.31 g/mol | [2] |
| Calculated Boiling Point | 492 °C at 760 mmHg | [2] |
| Calculated Flash Point | 251.4 °C | [2] |
| Calculated Density | 1.422 g/cm³ | [2] |
| Appearance | White crystalline powder or small flakes | [3] |
Note: Experimental values for melting point and specific solubility in various solvents are not consistently reported in publicly available literature. The provided boiling point, flash point, and density are calculated values.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of DL-methionine with phthalic anhydride (B1165640). The phthaloyl group serves as a protecting group for the amine functionality, preventing unwanted side reactions in subsequent synthetic steps.
Experimental Protocol: Synthesis from Phthalic Anhydride and DL-Methionine
This protocol is adapted from general procedures for the synthesis of N-phthaloyl amino acids.[4]
Materials:
-
DL-Methionine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A mixture of DL-methionine (1 equivalent) and phthalic anhydride (1 equivalent) is prepared.
-
Glacial acetic acid is added to the mixture to serve as the solvent.
-
The reaction mixture is refluxed for a period of 2 hours.
-
After reflux, the mixture is filtered while hot to remove any insoluble impurities.
-
The solvent (glacial acetic acid) is then evaporated from the filtrate.
-
The resulting solid is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield this compound.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Spectral Analysis
Expected ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthaloyl group, as well as the protons of the methionine moiety.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Phthaloyl aromatic protons | 7.7 - 7.9 | Multiplet |
| α-CH | 4.5 - 5.0 | Triplet or Doublet of Doublets |
| β-CH₂ | 2.2 - 2.6 | Multiplet |
| γ-CH₂ | 2.5 - 2.8 | Triplet |
| S-CH₃ | 2.1 | Singlet |
| COOH | > 10 | Broad Singlet |
Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Phthaloyl C=O | 167 - 169 |
| Carboxylic Acid C=O | 170 - 175 |
| Phthaloyl aromatic C (quaternary) | 131 - 133 |
| Phthaloyl aromatic CH | 123 - 135 |
| α-CH | 52 - 56 |
| β-CH₂ | 29 - 33 |
| γ-CH₂ | 28 - 32 |
| S-CH₃ | 14 - 16 |
Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used.
Expected FTIR Spectral Data
The infrared spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (imide) | 1700 - 1780 | Strong |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
Expected Mass Spectrometry Fragmentation
In mass spectrometry, this compound is expected to fragment in a predictable manner, aiding in its identification.
Logical Fragmentation Pathway:
Caption: Predicted mass spectrometry fragmentation pathway.
A primary fragmentation pathway for protonated methionine and its derivatives involves the loss of water and carbon monoxide.[5] Further fragmentation of this intermediate ion can occur through the loss of methanethiol (B179389) (CH₃SH) or ethylamine (B1201723) (C₂H₅N).[5]
Chemical Reactivity and Stability
Hydrolysis
The phthaloyl protecting group is stable under acidic conditions but can be cleaved by hydrolysis under basic conditions, typically using hydrazine, to regenerate the free amino group of methionine. The kinetics of hydrolysis of related N-acetyl-DL-methionine have been studied and can provide insights into the reactivity of the amide bond in this compound.[6][7][8]
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to determine the thermal stability of this compound. For the parent compound, DL-methionine, a phase transition has been studied, indicating that its thermal behavior can be complex.[9] While specific TGA/DSC data for the N-phthaloyl derivative is not widely published, such analysis would be crucial for determining its decomposition temperature and suitability for applications involving elevated temperatures.
Chelation of Heavy Metals
This compound is recognized for its potential to chelate heavy metal ions.[2] The presence of the sulfur atom in the methionine side chain and the oxygen atoms in the carboxyl and phthaloyl groups provide potential coordination sites for metal ions.[10][11][12] This property makes it a candidate for applications in environmental remediation and as a potential therapeutic agent for heavy metal detoxification.[13][14]
Proposed Chelation Mechanism:
Caption: Potential coordination sites for heavy metal chelation.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of amino acids and their derivatives.
Experimental Protocol: HPLC Analysis
This protocol is a general guideline for the analysis of methionine derivatives.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Reversed-phase C18 column
-
UV or Fluorescence detector
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically used.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the gradient program to elute the analyte.
-
Detect the analyte at an appropriate wavelength (e.g., 220 nm for the phthalimide (B116566) chromophore).
-
Quantify the analyte by comparing its peak area to that of a standard of known concentration.[15][16][17][18]
Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 2. Cas 5464-44-8,this compound | lookchem [lookchem.com]
- 3. Methionine | SIELC Technologies [sielc.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. [Kinetics and thermodynamics of the hydrolysis-synthesis reaction of acetyl-L-methionine catalyzed by acylase I from hog kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Mechanism of Phase Transition in dl-Methionine: Determining Cooperative and Molecule-by-Molecule Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. primescholars.com [primescholars.com]
- 14. primescholars.com [primescholars.com]
- 15. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
N-Phthaloyl-DL-methionine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. It details the chemical and physical properties, synthesis protocols, and potential applications, particularly in pharmaceutical development and as a chelating agent. This document consolidates critical data, experimental methodologies, and structural information to support research and development activities involving this compound.
Chemical and Physical Properties
This compound is a racemic mixture of the N-phthaloylated form of D- and L-methionine. The phthaloyl group serves as a protecting group for the amine functionality of methionine, which is crucial in multi-step organic syntheses, particularly in peptide chemistry.
Identifiers and Molecular Characteristics
| Property | Value |
| CAS Number | 5464-44-8 |
| Molecular Formula | C₁₃H₁₃NO₄S |
| Molecular Weight | 279.31 g/mol |
| Synonyms | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylthio)butanoic acid, PHT-DL-MET-OH |
Note on CAS Numbers: While the CAS number 5464-44-8 is predominantly associated with the DL-racemic mixture, the number 52881-96-6 is also cited by some commercial suppliers. Researchers should verify the specific enantiomeric form when sourcing this compound.
Physical Data
| Property | Value |
| Boiling Point | 492°C at 760 mmHg |
| Flash Point | 251.4°C |
| Density | 1.422 g/cm³ |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound involves the protection of the primary amine of DL-methionine with a phthaloyl group. A common and effective method is the reaction of DL-methionine with N-carboethoxyphthalimide in an aqueous solution at room temperature. This method is noted for its mild conditions and good yields.
Experimental Protocol: Synthesis via N-carboethoxyphthalimide
This protocol is adapted from a general procedure for the synthesis of phthaloyl amino acids.
Materials:
-
DL-methionine
-
N-carboethoxyphthalimide
-
Sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O)
-
Deionized water
-
Hydrochloric acid (for acidification)
Procedure:
-
In a suitable reaction vessel, dissolve DL-methionine (1 equivalent) and sodium carbonate decahydrate (1 equivalent) in deionized water.
-
To this solution, add N-carboethoxyphthalimide (1 equivalent) and stir the mixture at room temperature for approximately 15-20 minutes.
-
After the reaction is complete, filter the solution to remove any unreacted starting material.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
Pharmaceutical Synthesis and Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules, including peptides and other pharmaceutical agents. The phthaloyl group provides robust protection of the amine, which can be removed under specific conditions, allowing for further functionalization of the molecule. Methionine and its derivatives are of interest in drug design due to the unique properties of the thioether side chain, which can participate in various biological interactions.
Heavy Metal Chelation
Methionine, as a sulfur-containing amino acid, and its derivatives are known to have an affinity for heavy metal ions.[1] The thioether group in the side chain of this compound can potentially coordinate with soft metal ions like mercury (Hg²⁺) and lead (Pb²⁺). This property makes it a candidate for investigation in the development of novel chelation therapies for heavy metal poisoning.
While direct experimental data on the chelation efficacy of this compound is limited, studies on DL-methionine supplementation have shown an increase in the fecal excretion of lead in rats.[2] This suggests that methionine-based compounds can play a role in reducing the body burden of heavy metals.[2] The beneficial effects are partly attributed to the increased bioavailability of glutathione, a key molecule in cellular detoxification pathways.[2]
Caption: Proposed mechanism of heavy metal chelation by this compound.
Experimental Data on Lead Chelation with Methionine Supplementation
A study investigating the influence of DL-methionine supplementation on lead-poisoned rats provided the following quantitative data:
| Treatment Group | Urinary Lead Excretion (μ g/24h ) | Fecal Lead Excretion (μ g/24h ) |
| Control (Lead-exposed) | 2.5 ± 0.3 | 12.8 ± 1.5 |
| DL-methionine | 2.8 ± 0.4 | 20.5 ± 2.1 |
| CaNa₂EDTA | 15.2 ± 1.8 | 13.5 ± 1.6 |
| D-penicillamine (DPA) | 12.8 ± 1.5* | 14.1 ± 1.7 |
*Statistically significant increase compared to the control group. Data adapted from Tandon et al. (1994).[2]
This data indicates that while traditional chelating agents primarily enhance urinary excretion, DL-methionine significantly increases the fecal excretion of lead.[2] This suggests a different mechanism of action that could be complementary in chelation therapy.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Detailed Chelation Studies: Quantitative analysis of the binding affinity and specificity of this compound for various heavy metal ions.
-
In Vivo Efficacy and Toxicity: Preclinical studies to determine the efficacy of this compound in animal models of heavy metal toxicity, along with comprehensive toxicological profiling.
-
Signaling Pathway Modulation: Investigation into whether this compound or its metabolites interact with or modulate any cellular signaling pathways, particularly those related to oxidative stress and detoxification.
-
Applications in Peptide Synthesis: Exploration of its utility as a protected amino acid building block in the synthesis of novel peptides with therapeutic potential.
Conclusion
This compound is a versatile chemical compound with established utility as a protected amino acid in organic synthesis and potential applications in the field of heavy metal chelation. This technical guide has provided a summary of its key properties, a detailed synthesis protocol, and an overview of its current and potential applications. The provided data and experimental methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.
References
N-Phthaloyl-DL-methionine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Phthaloyl-DL-methionine, with the chemical formula C13H13NO4S, is a compound where the amino group of DL-methionine is protected by a phthaloyl group.[1] This modification alters the physicochemical properties of the parent amino acid, influencing its solubility and stability. Such derivatives are common in peptide synthesis and as intermediates in the manufacturing of more complex molecules.[2] The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life, while solubility is a key determinant of its bioavailability and formulation feasibility.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data on properties like melting point and solubility are not consistently reported in publicly available literature.
| Property | Value | Reference |
| Molecular Formula | C13H13NO4S | [1][3] |
| Molecular Weight | 279.31 g/mol | [1] |
| CAS Number | 5464-44-8 | [1] |
| Boiling Point | 492°C at 760 mmHg (Predicted) | [1] |
| Flash Point | 251.4°C (Predicted) | [1] |
| Density | 1.422 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its chemical structure, a qualitative solubility profile can be inferred. The presence of a carboxylic acid group suggests some solubility in aqueous bases, while the phthaloyl and methylthio groups impart hydrophobicity, suggesting solubility in organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Type | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The hydrophobic phthaloyl group and the overall nonpolar character of the molecule are expected to limit aqueous solubility. The carboxylic acid group may provide slight solubility. |
| Aqueous Acids | Low solubility | Protonation of the carboxylate may further decrease aqueous solubility. |
| Aqueous Bases | Moderately soluble | Deprotonation of the carboxylic acid to form a salt should enhance aqueous solubility. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are generally effective at dissolving compounds with both polar and nonpolar functionalities. |
| Alcohols (e.g., Methanol, Ethanol) | Moderately soluble | The polarity of alcohols should allow for some dissolution. |
| Nonpolar Organic Solvents (e.g., Hexane) | Insoluble | The presence of polar functional groups (carboxylic acid, carbonyls) is likely to make it insoluble in nonpolar solvents. |
Experimental Protocol for Solubility Determination (Static Gravimetric Method)
This protocol outlines a standard method for determining the solubility of a compound in various solvents at different temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the filtered solution under controlled conditions (e.g., vacuum oven).
-
Weigh the remaining solid residue.
-
Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. Degradation can occur through various pathways, including hydrolysis, oxidation, and thermal decomposition. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4]
Table 3: Potential Degradation Pathways and Stress Conditions
| Stress Condition | Potential Degradation Pathway | Rationale |
| Acidic Hydrolysis | Hydrolysis of the phthalimide (B116566) group to phthalic acid and DL-methionine. | The imide bond can be susceptible to cleavage under acidic conditions. |
| Basic Hydrolysis | Hydrolysis of the phthalimide group. | Imide hydrolysis is often more rapid under basic conditions. |
| Oxidation | Oxidation of the thioether group in the methionine side chain to a sulfoxide (B87167) or sulfone. | The sulfur atom in methionine is susceptible to oxidation.[4] |
| Thermal Degradation | Decomposition of the molecule. | High temperatures can provide the energy for bond cleavage. |
| Photodegradation | Degradation upon exposure to UV or visible light. | The aromatic phthaloyl group may absorb light, leading to photochemical reactions. |
Experimental Protocol for Forced Degradation Studies
This protocol describes a general approach for conducting forced degradation studies to assess the stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat as necessary (e.g., 60°C for 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution at room temperature or with gentle heating.
-
Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C) for an extended period.
-
Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of parent compound remaining and the formation of degradation products over time.
Signaling Pathways and Logical Relationships
As this compound is primarily a synthetic intermediate, its direct involvement in biological signaling pathways is not documented. However, its potential degradation product, DL-methionine, is an essential amino acid with numerous roles in metabolism, including protein synthesis and as a precursor for other important molecules like S-adenosylmethionine (SAMe) and glutathione.
The logical relationship in its application revolves around its synthesis, purification, and subsequent use in further chemical reactions. The stability of the phthaloyl protecting group is crucial during these steps to prevent premature deprotection and unwanted side reactions.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While specific experimental data is sparse, the provided theoretical framework and detailed experimental protocols offer a robust starting point for researchers and drug development professionals. The successful application of this compound in its intended synthetic routes is critically dependent on a comprehensive understanding of its solubility for reaction and purification optimization, and its stability to ensure the integrity of the molecule throughout its handling and use. The methodologies outlined herein provide the necessary tools to generate this crucial data.
References
Spectroscopic Profile of N-Phthaloyl-DL-methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. The phthaloyl group serves as a protecting group for the amine functionality, rendering the molecule useful in peptide synthesis and as a potential candidate in drug discovery. Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and logical workflows for its analysis.
Data Presentation
The following tables summarize the key spectroscopic data for this compound. Given the limited availability of direct experimental spectra in publicly accessible databases, some data points are estimated based on known values for similar structures and theoretical predictions.
Table 1: ¹H NMR Spectral Data (Predicted)
-
Solvent: CDCl₃ (unless otherwise specified)
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.85 | m | 2H | H-Phthaloyl (aromatic) |
| ~7.75 | m | 2H | H-Phthaloyl (aromatic) |
| ~4.90 | dd | 1H | α-CH |
| ~2.60 | t | 2H | γ-CH₂ |
| ~2.20 | m | 2H | β-CH₂ |
| 2.10 | s | 3H | S-CH₃ |
| >10 | br s | 1H | COOH |
Note: Chemical shifts are estimations and may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data (Predicted)
-
Solvent: CDCl₃ (unless otherwise specified)
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~168 | C=O (Phthalimide) |
| ~134 | C-Phthaloyl (quaternary) |
| ~132 | CH-Phthaloyl (aromatic) |
| ~123 | CH-Phthaloyl (aromatic) |
| ~53 | α-CH |
| ~31 | γ-CH₂ |
| ~30 | β-CH₂ |
| ~15 | S-CH₃ |
Note: These are predicted chemical shifts. Actual values can be influenced by the solvent and concentration.
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3080-3020 | Medium | C-H stretch (Aromatic) |
| 2960-2850 | Medium | C-H stretch (Aliphatic) |
| ~1775 | Strong | C=O stretch (Phthalimide, asymmetric) |
| ~1710 | Strong | C=O stretch (Phthalimide, symmetric & Carboxylic Acid) |
| 1610, 1470 | Medium-Weak | C=C stretch (Aromatic) |
| ~1390 | Medium | C-N stretch |
| ~720 | Strong | C-H bend (Aromatic, ortho-disubstituted) |
Note: Based on characteristic infrared group frequencies.
Table 4: Mass Spectrometry Data (Predicted)
-
Ionization Mode: Electrospray (ESI)
-
Molecular Formula: C₁₃H₁₃NO₄S
-
Molecular Weight: 279.31 g/mol
| m/z | Adduct |
| 280.0638 | [M+H]⁺ |
| 302.0457 | [M+Na]⁺ |
| 318.0197 | [M+K]⁺ |
| 278.0492 | [M-H]⁻ |
Data sourced from PubChem predictions.[1]
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data for this compound.
Synthesis of this compound
A mild and efficient method for the synthesis of N-phthaloyl amino acids involves the reaction of N-carboethoxy phthalimide (B116566) with the amino acid in an aqueous solution at room temperature.[2]
Materials:
-
DL-methionine
-
N-carboethoxy phthalimide
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (for acidification)
-
Ethanol (B145695) (for crystallization)
Procedure:
-
Dissolve DL-methionine and sodium carbonate in water at room temperature (17-20°C).
-
Add N-carboethoxy phthalimide to the solution and stir for approximately 15 minutes.
-
Filter the resulting solution to remove any unreacted starting material.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent such as aqueous ethanol to obtain the purified product.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Data Acquisition (¹H and ¹³C NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Background: Collect a background spectrum of the empty ATR crystal before running the sample.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.
Data Acquisition (LC-MS with ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI).
-
Analysis Mode: Full scan mode to determine the mass of the molecular ion and its adducts. A tandem MS (MS/MS) experiment can be performed to obtain fragmentation data by selecting the parent ion of interest.
Data Processing:
-
Analyze the full scan spectrum to identify the m/z values of the molecular ion and common adducts.
-
If an MS/MS experiment was performed, analyze the product ion spectrum to identify characteristic fragment ions. The fragmentation pattern of N-phthaloyl amino acids often involves cleavage of the amino acid side chain and fragmentation of the phthaloyl group.
Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for protonated this compound under tandem mass spectrometry conditions.
Caption: Predicted fragmentation pathway for [this compound+H]⁺ in Mass Spectrometry.
References
The Biological Nexus of N-Phthaloyl-DL-methionine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the biological activities of N-Phthaloyl-DL-methionine derivatives, compounds of emerging interest in pharmaceutical research. While direct, extensive research on the methionine-specific derivatives is nascent, this document synthesizes findings from the broader class of N-phthaloyl amino acids to project the potential therapeutic avenues of their methionine counterparts. This guide covers the known anti-inflammatory and antimicrobial activities, and potential anticancer properties, supported by structured data from analogous compounds. Detailed experimental methodologies and workflow visualizations are provided to facilitate further research and development in this promising area.
Introduction
The phthalimide (B116566) moiety is a well-established pharmacophore, integral to the structure of compounds with diverse biological activities, including anti-inflammatory, immunomodulatory, anticonvulsant, and anticancer effects. The conjugation of a phthaloyl group to amino acids creates N-phthaloyl amino acid derivatives, which have demonstrated a range of biological activities. Methionine, an essential sulfur-containing amino acid, plays a crucial role in various metabolic pathways, including protein synthesis, methylation, and the production of sulfur-containing compounds vital for cellular protection. The derivatization of methionine with a phthaloyl group presents an intriguing prospect for the development of novel therapeutic agents that combine the biological significance of both moieties.
This guide provides a comprehensive overview of the known biological activities of N-phthaloyl amino acid derivatives, with a specific focus on extrapolating the potential of this compound. It is designed to serve as a foundational resource for researchers embarking on the synthesis, evaluation, and mechanism of action studies of these compounds.
Synthesis of this compound Derivatives
The synthesis of N-phthaloyl amino acids is typically achieved through the condensation of an amino acid with a phthalic anhydride (B1165640) derivative. Several methods have been reported, with variations in solvents, temperature, and catalysts to optimize yield and purity.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activities
Based on studies of related N-phthaloyl amino acid derivatives, this compound and its analogs are anticipated to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the sulfur-containing side chain of methionine may confer unique properties to these derivatives.
Anti-inflammatory Activity
N-phthaloyl amino acids have been shown to possess significant anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory mediators.
Signaling Pathway for Inhibition of Inflammation
Caption: Putative signaling pathway for anti-inflammatory action.
Table 1: Anti-inflammatory Activity of N-Phthaloyl Amino Acid Derivatives (Analogous Compounds)
| Compound | Amino Acid Moiety | Assay | Result (% Inhibition) | Reference |
| N-Phthaloylglycine | Glycine | LPS-induced NO production in macrophages | 45.2 ± 3.1 | [1] |
| N-Phthaloyl-L-alanine | L-Alanine | LPS-induced NO production in macrophages | 38.6 ± 2.5 | [1] |
| N-Phthaloyl-L-phenylalanine | L-Phenylalanine | Carrageenan-induced paw edema | 67.5 | [1] |
| N-Phthaloyl-L-tryptophan | L-Tryptophan | LPS-induced TNF-α production | 55.1 ± 4.2 | [1] |
Antimicrobial Activity
The phthalimide ring is a known pharmacophore in several antimicrobial agents. N-phthaloylated amino acids have been synthesized and evaluated for their activity against various bacterial and fungal strains.[2] The lipophilicity conferred by the phthaloyl group may facilitate the crossing of microbial cell membranes.
Table 2: Antimicrobial Activity of N-Phthalimide Amino Acid Derivatives (Analogous Compounds)
| Compound | Amino Acid Moiety | Microorganism | MIC (µg/mL) | Reference |
| N-Phthaloylglycine | Glycine | Staphylococcus aureus | 128 | [3] |
| N-Phthaloylglycine | Glycine | Escherichia coli | 256 | [3] |
| N-Phthaloyl-L-leucine | L-Leucine | Staphylococcus aureus | 64 | [3] |
| N-Phthaloyl-L-leucine | L-Leucine | Candida albicans | 128 | [3] |
Anticancer Activity
The structural similarity of N-phthaloyl derivatives to thalidomide, a drug known for its anti-angiogenic and anticancer properties, suggests that these compounds may also possess cytotoxic activity against cancer cells. The methionine dependency of certain cancers further highlights the potential of this compound derivatives as targeted anticancer agents.[4]
Table 3: In Vitro Cytotoxicity of N-Phthaloyl Amino Acid Derivatives (Hypothetical Data for this compound)
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | Data not available |
| This compound | HCT116 (Colon) | Data not available |
| This compound | A549 (Lung) | Data not available |
| This compound | PC-3 (Prostate) | Data not available |
Note: The above table is for illustrative purposes. Specific IC50 values for this compound derivatives are not yet reported in the surveyed literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives, based on established protocols for similar compounds.
Synthesis of this compound[2]
-
Reaction Setup: A mixture of DL-methionine (1 equivalent) and phthalic anhydride (1.05 equivalents) is suspended in glacial acetic acid.
-
Reflux: The mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: The structure of the synthesized compound is confirmed by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition[1]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (this compound derivative) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the control, and the plate is incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination[3]
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum (e.g., 5 x 105 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Assay: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for 48 or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with potential therapeutic applications in inflammation, infectious diseases, and oncology. The synthesis of these compounds is straightforward, and established protocols for biological evaluation are readily adaptable. While the current body of literature lacks specific data on methionine-containing derivatives, the activities observed for other N-phthaloyl amino acids provide a strong rationale for their investigation.
Future research should focus on the synthesis of a library of this compound derivatives and their comprehensive biological evaluation. Structure-activity relationship (SAR) studies will be crucial to identify lead compounds with enhanced potency and selectivity. Furthermore, mechanistic studies are warranted to elucidate the specific signaling pathways and molecular targets modulated by these compounds. The unique role of the methionine side chain in biological systems suggests that these derivatives may exhibit novel mechanisms of action, opening up new avenues for drug discovery and development.
References
An In-depth Technical Guide on the Potential Mechanism of Action of N-Phthaloyl-DL-methionine
Disclaimer: As of December 2025, there is a significant lack of published scientific literature detailing a specific, experimentally validated mechanism of action for N-Phthaloyl-DL-methionine. This technical guide, therefore, provides a comprehensive overview of the known biological activities of its constituent chemical moieties—the phthalimide (B116566) group and the methionine group—to infer a potential, though hypothetical, mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a chemical compound that is a derivative of the essential amino acid DL-methionine, where a phthaloyl group is attached to the nitrogen atom[1]. It is primarily available as a research chemical and a reactant in pharmaceutical synthesis[1][2][3]. Due to the absence of direct studies on its biological effects, this guide will separately analyze the well-documented pharmacology of the phthalimide scaffold and the biochemical roles of methionine.
The Phthalimide Moiety: A Privileged Pharmacophore
The phthalimide group is a key structural component in many biologically active compounds, including the infamous drug thalidomide (B1683933) and its safer, more effective analogs like lenalidomide (B1683929) and pomalidomide[4]. Phthalimide derivatives exhibit a broad spectrum of pharmacological activities, and their mechanisms of action are diverse and often multi-targeted[4][5][6][7].
2.1. Anti-inflammatory and Immunomodulatory Effects
Many phthalimide-containing drugs are known for their potent anti-inflammatory and immunomodulatory properties. A primary mechanism for this is the modulation of cytokine production, particularly the inhibition of tumor necrosis factor-alpha (TNF-α)[4][6]. Thalidomide, for example, enhances the degradation of TNF-α mRNA, leading to reduced levels of this pro-inflammatory cytokine.
Other anti-inflammatory mechanisms of phthalimide derivatives include the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) involved in inflammation and pain[6].
2.2. Anticancer Activity
The anticancer effects of phthalimide analogs are attributed to several mechanisms:
-
Anti-angiogenic Effects: Thalidomide and its derivatives are known to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis[7].
-
Enzyme Inhibition: Certain phthalimide derivatives act as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibition can lead to cell cycle arrest and apoptosis in cancer cells[5]. Other targets include VEGFR-2, a key receptor in angiogenesis[7].
-
Direct Cytotoxicity: Some novel synthesized phthalimide derivatives have demonstrated direct cytotoxic effects against various cancer cell lines, including human liver cancer (HepG-2) cells[7].
2.3. Other Biological Activities
The versatility of the phthalimide scaffold has led to the development of compounds with a wide range of other therapeutic properties, including:
-
Anticonvulsant[6]
-
Antiparasitic (e.g., against Plasmodium falciparum by inhibiting the cytochrome bc1 complex)[8]
The Methionine Moiety: An Essential Amino Acid
Methionine is an essential amino acid in humans, playing a pivotal role in numerous metabolic processes[9][10]. As a component of this compound, its contribution to the overall activity could be related to its metabolic fate and biological functions.
3.1. Protein Synthesis and Metabolism
The most fundamental role of methionine is as a building block for protein synthesis[9]. N-acetyl-DL-methionine, a closely related compound, is considered nutritionally and metabolically equivalent to L-methionine[11]. In vivo, the D-isomer of methionine can be converted to the L-isomer, making both forms biologically useful, though the L-isomer is generally more efficient[12].
3.2. Precursor to S-adenosylmethionine (SAM)
Methionine is the precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the body[9]. SAM is essential for the methylation of DNA, RNA, proteins, and lipids, which are critical for gene regulation, signal transduction, and metabolism.
3.3. Antioxidant Properties
Methionine and its metabolites, such as cysteine and glutathione (B108866), are crucial components of the cellular antioxidant defense system[10][13]. Methionine can act as a scavenger of reactive oxygen species (ROS)[14]. This antioxidant activity is thought to be the basis for its use as an antidote for acetaminophen (B1664979) poisoning, where it helps to replenish hepatic glutathione stores[10][13].
3.4. Other Roles
Methionine is also involved in:
-
The synthesis of other sulfur-containing compounds like cysteine and taurine[11].
-
Functioning as a natural chelating agent for heavy metals[1][13].
Hypothetical Mechanism of Action for this compound
In the absence of direct experimental evidence, a hypothetical mechanism of action for this compound can be postulated based on the activities of its constituent parts.
-
Prodrug Activity: this compound could act as a prodrug. In vivo, it might be hydrolyzed to release phthalic acid and DL-methionine. The released methionine would then enter its normal metabolic pathways, contributing to protein synthesis, SAM production, and antioxidant defenses.
-
Combined Activity: The intact molecule may possess its own unique biological activity, or the phthalimide and methionine moieties could act synergistically. The phthalimide portion could confer anti-inflammatory or anticancer properties, while the methionine portion could influence the molecule's solubility, cell permeability, and metabolic stability.
-
Targeted Delivery: The methionine component could potentially be recognized by amino acid transporters, facilitating the uptake of the entire molecule into cells with high metabolic rates, such as cancer cells.
Quantitative Data
Due to the lack of specific studies on the biological activity of this compound, no quantitative data such as IC50, Ki, or EC50 values can be provided at this time. The following table presents hypothetical data points that would be relevant to characterize the compound's activity if it were to be studied.
| Parameter | Description | Hypothetical Value |
| IC50 (TNF-α) | The half maximal inhibitory concentration for the production of TNF-α in a relevant cell line (e.g., macrophages). | Data not available |
| IC50 (COX-2) | The half maximal inhibitory concentration for the activity of the COX-2 enzyme. | Data not available |
| GI50 (Cancer Cell Line) | The concentration required to inhibit the growth of a specific cancer cell line by 50%. | Data not available |
| Binding Affinity (Target X) | The equilibrium dissociation constant (Kd) for the binding of the compound to a specific molecular target. | Data not available |
Experimental Protocols
As no specific mechanism of action has been elucidated, detailed experimental protocols for this compound are not available. However, a general workflow for investigating its potential biological activities can be proposed.
Visualizations of Potential Pathways
Given the lack of a defined mechanism for this compound, the following diagrams illustrate well-understood pathways related to its constituent moieties.
7.1. Potential Anti-inflammatory Signaling Pathway of a Phthalimide Analog
This diagram illustrates a simplified pathway of how a phthalimide-containing drug like thalidomide can exert its anti-inflammatory effects by reducing TNF-α levels.
7.2. Methionine Metabolic Pathway
This diagram outlines the central role of methionine in cellular metabolism, leading to the production of SAM and the regeneration of methionine through the folate and homocysteine cycles.
Conclusion
While this compound itself is not a well-characterized compound in terms of its biological activity, an analysis of its constituent parts provides a strong foundation for hypothesizing its potential mechanisms of action. The phthalimide moiety suggests possible anti-inflammatory, immunomodulatory, or anticancer activities, while the methionine component implies a role in cellular metabolism and antioxidant processes. Further experimental investigation is required to elucidate the specific pharmacological profile of this compound. The workflows and pathways presented in this guide offer a roadmap for such future research.
References
- 1. lookchem.com [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methionine - Wikipedia [en.wikipedia.org]
- 10. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. selleckchem.com [selleckchem.com]
N-Phthaloyl-DL-methionine as a methionine derivative in research
An In-depth Review of a Key Methionine Derivative in Scientific Research and Drug Development
Introduction
N-Phthaloyl-DL-methionine is a derivative of the essential amino acid DL-methionine, where the amino group is protected by a phthaloyl group. This modification imparts specific chemical properties that make it a valuable tool in various research applications, particularly in synthetic organic chemistry and early-stage drug discovery. The phthaloyl group serves as a robust protecting group for the primary amine of methionine, preventing its participation in unwanted side reactions during complex chemical syntheses, most notably in peptide synthesis.[1][2] Beyond its role in synthesis, as a methionine derivative, this compound holds potential for investigation in biological systems where methionine metabolism is a key factor, such as in cancer and kidney disease research.[3][4] This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and known applications, with a focus on providing researchers, scientists, and drug development professionals with the detailed information required for its effective use.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in research. Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄S | [5] |
| Molecular Weight | 279.31 g/mol | [2] |
| CAS Number | 5464-44-8 | [4] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 492°C at 760 mmHg (Predicted) | |
| Storage Temperature | 2-8°C | [2] |
| SMILES | CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | [5] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthaloyl group (typically in the range of 7.7-7.9 ppm), a multiplet for the alpha-proton of the methionine backbone, multiplets for the beta and gamma methylene (B1212753) protons, and a singlet for the methyl protons of the thioether group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the phthaloyl group and the carboxylic acid, aromatic carbons, and the aliphatic carbons of the methionine side chain.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected peaks include:
-
Strong carbonyl stretching vibrations from the phthalimide (B116566) group (around 1770 and 1710 cm⁻¹).
-
Carboxylic acid O-H stretching (broad band around 3000 cm⁻¹).
-
Carboxylic acid C=O stretching (around 1700 cm⁻¹).
-
C-H stretching from the aromatic and aliphatic parts of the molecule.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound.
-
Predicted [M+H]⁺: 280.06380 m/z[5]
-
Predicted [M-H]⁻: 278.04924 m/z[5]
-
Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group, cleavage of the methionine side chain, and characteristic fragmentation of the phthalimide ring.[6][7]
Synthesis of this compound
The synthesis of this compound typically involves the reaction of DL-methionine with a phthaloylating agent. A common and mild method utilizes N-carbethoxyphthalimide, as described by Nefkens.[8] This method is advantageous as it proceeds under gentle conditions, minimizing the risk of racemization.
Experimental Protocol: Phthaloylation of DL-Methionine using N-Carbethoxyphthalimide
This protocol is a general procedure adapted from the Nefkens' method for the synthesis of N-phthaloyl amino acids.
Materials:
-
DL-Methionine
-
N-Carbethoxyphthalimide
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Hydrochloric Acid (HCl), dilute
-
Ethanol
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve DL-methionine (1 equivalent) and sodium carbonate (1 equivalent) in water.
-
Reaction with Phthaloylating Agent: To the stirred solution, add a solution of N-carbethoxyphthalimide (1.1 equivalents) in a suitable organic solvent like ethyl acetate (B1210297).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, separate the aqueous layer. Wash the aqueous layer with ethyl acetate to remove any unreacted N-carbethoxyphthalimide and by-products.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the this compound.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water.
-
Drying: Dry the purified this compound under vacuum to obtain a crystalline solid.
Expected Yield: Yields for this type of reaction are typically reported to be good to excellent.[8]
Applications in Research
Role as a Protecting Group in Peptide Synthesis
The primary and most well-established application of this compound is in peptide synthesis. The phthaloyl group provides robust protection for the alpha-amino group of methionine, allowing for the sequential coupling of other amino acids to the C-terminus without unwanted side reactions at the N-terminus.[6][9]
General Workflow for Peptide Synthesis using Phthaloyl Protection:
The phthaloyl group is typically removed at the end of the synthesis using hydrazine (B178648) (hydrazinolysis), which cleaves the imide to release the free amine and forms a stable phthalhydrazide (B32825) byproduct.
Potential as a Methionine Analog in Biological Research
Given that many cancer cells exhibit a heightened dependence on exogenous methionine for their growth and survival, a phenomenon known as "methionine addiction," the use of methionine analogs is an area of active research.[3] By competing with natural methionine, these analogs have the potential to disrupt cancer cell metabolism. While specific studies on the anti-cancer effects of this compound are limited, research on methionine restriction and other methionine analogs has shown promising results in preclinical models, suggesting this could be a fruitful area for future investigation.[1][10]
Similarly, methionine metabolism plays a significant role in kidney function and the progression of kidney disease.[11][12] Studies have shown that dietary methionine restriction can have protective effects on the kidneys.[13] this compound, as a modified form of methionine, could potentially be explored as a tool to modulate methionine-dependent pathways in the context of renal research.
Methionine-Related Signaling Pathways
While there is no direct evidence of this compound's involvement in specific signaling pathways, its structural relationship to methionine suggests it could potentially influence pathways regulated by methionine availability. Understanding these pathways provides a framework for designing experiments to investigate the biological effects of this compound.
mTORC1 Signaling
The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a central regulator of cell growth and proliferation and is highly sensitive to amino acid availability, including methionine.[14] Methionine, through its conversion to S-adenosylmethionine (SAM), influences mTORC1 activity. Low levels of methionine lead to the inhibition of mTORC1, which in turn can suppress cell growth and induce autophagy.
AMPK Signaling
AMP-activated protein kinase (AMPK) is a key energy sensor in the cell. Methionine deprivation has been shown to activate AMPK, which can lead to the inhibition of anabolic processes and the activation of catabolic pathways to restore energy balance.[15][16] The interplay between methionine levels and AMPK signaling is an important aspect of cellular metabolic regulation.
Wnt/β-catenin Signaling
Recent studies have indicated a link between methionine metabolism and the Wnt/β-catenin signaling pathway, which is crucial for development and tissue homeostasis.[4][17][18] Methionine has been shown to modulate the expression of key components of this pathway. This connection opens up possibilities for investigating how methionine derivatives like this compound might influence Wnt-dependent cellular processes.
Conclusion
This compound is a valuable chemical entity for researchers in organic synthesis and those exploring the biological roles of methionine. Its primary utility as a protected amino acid for peptide synthesis is well-established. While its direct biological activities are not yet extensively documented, its relationship to methionine suggests significant potential for its use in studying methionine-dependent cellular processes, particularly in the fields of oncology and nephrology. The detailed information on its synthesis, characterization, and the context of related signaling pathways provided in this guide is intended to facilitate its effective application in future research endeavors. Further investigation into the quantitative biological effects and specific molecular targets of this compound is warranted and could reveal novel therapeutic and research opportunities.
References
- 1. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-methionine protects against nephrotoxicity induced by methotrexate through modulation of redox status and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine Modulates the Growth and Development of Heat-Stressed Dermal Papilla Cells via the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A methionine-Mettl3-N6-methyladenosine axis promotes polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methionine abrogates the renoprotective effect of a low-protein diet against diabetic kidney disease in obese rats with type 2 diabetes | Aging [aging-us.com]
- 13. mdpi.com [mdpi.com]
- 14. Sensing and Signaling of Methionine Metabolism [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Targeting Methionine Metabolism Reveals AMPK-SAMTOR Signaling as a Therapeutic Vulnerability in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.biologists.com [journals.biologists.com]
N-Phthaloyl-DL-methionine: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine, presents a compelling scaffold for the development of novel therapeutics. While direct research on this specific compound is nascent, analysis of its structural analogues—N-phthaloyl amino acids—and the biological roles of its parent molecule, methionine, suggests significant therapeutic potential in oncology, inflammatory diseases, and nephrology. This technical guide synthesizes the available preclinical data on related compounds to build a case for the investigation of this compound as a candidate for drug development. We provide an overview of its synthesis, postulated mechanisms of action, and detailed experimental protocols for its evaluation.
Introduction
The phthaloyl group is a well-established protecting group in peptide synthesis, but its incorporation into amino acids has also given rise to a class of compounds with diverse biological activities. N-phthaloyl derivatives of various amino acids have demonstrated anti-inflammatory, and anticancer properties.[1] Concurrently, the metabolism of methionine is increasingly recognized as a critical pathway in the proliferation of cancer cells and the pathophysiology of certain kidney diseases.[2][3] The conjugation of a phthaloyl moiety to DL-methionine may therefore yield a molecule with unique and potent therapeutic activities, leveraging the biological roles of both components. This document outlines the potential therapeutic avenues for this compound and provides a foundational guide for its scientific exploration.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the N-phthaloylation of amino acids. A common and efficient method involves the reaction of DL-methionine with phthalic anhydride (B1165640).
Experimental Protocol: Synthesis via Phthalic Anhydride
Materials:
-
DL-methionine
-
Phthalic anhydride
-
Glacial acetic acid
-
Triethylamine (optional, as a proton acceptor)[4]
-
Toluene (optional, for azeotropic removal of water)[4]
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethanol
-
Water
Procedure:
-
A mixture of phthalic anhydride and an equimolar amount of DL-methionine is refluxed in glacial acetic acid for 2-4 hours.[4]
-
Alternatively, the reaction can be carried out in a nonpolar solvent such as toluene, with the addition of a proton acceptor like triethylamine, to facilitate the reaction and azeotropically remove the water formed.[4]
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting residue is treated with cold water and acidified with dilute HCl to precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system, such as ethanol-water.
Characterization: The final product should be characterized by standard analytical techniques, including:
-
Melting point determination
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry
-
FT-IR spectroscopy
Potential Therapeutic Applications
Based on the biological activities of related N-phthaloyl amino acids and methionine, the following therapeutic areas are proposed for this compound.
Anticancer Activity
Hypothesized Mechanism of Action: Many cancer cells exhibit a heightened dependence on exogenous methionine for their growth and proliferation, a phenomenon known as "methionine dependency".[5] Restricting methionine availability can inhibit cancer cell growth. This compound, as a modified form of methionine, could potentially interfere with methionine metabolism in cancer cells. Furthermore, some N-phthaloyl amino acid derivatives have been shown to exhibit cytotoxic activity against cancer cell lines, potentially through the inhibition of critical signaling pathways such as the EGFR pathway.[6]
Proposed Signaling Pathway for Anticancer Activity:
Caption: Postulated anticancer mechanisms of this compound.
Anti-inflammatory Activity
Hypothesized Mechanism of Action: Several N-phthaloyl amino acid derivatives have demonstrated potent anti-inflammatory effects.[1] These effects are mediated, in part, by the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1] The mechanism is thought to involve the modulation of inflammatory signaling pathways like MAPK and STATs.[7]
Proposed Signaling Pathway for Anti-inflammatory Activity:
Caption: Potential anti-inflammatory signaling pathway modulation.
Application in Kidney Disease
Hypothesized Mechanism of Action: Abnormal amino acid metabolism is a hallmark of chronic kidney disease (CKD).[3] The kidney plays a crucial role in amino acid homeostasis, and dysfunction can lead to the accumulation of uremic toxins. Methionine metabolism is implicated in CKD progression.[2] While the direct role of this compound is unknown, its parent molecule is involved in pathways that are dysregulated in CKD. Further investigation is warranted to explore if this derivative could modulate these pathways or act as a biomarker.
Heavy Metal Chelation
Hypothesized Mechanism of Action: Sulfur-containing amino acids, including methionine and cysteine, and their derivatives are known to act as natural chelating agents for heavy metals.[8][9] The thiol and thioether groups can bind to toxic metal ions, facilitating their excretion from the body.[10][11] The sulfur atom in the methionine side chain of this compound could potentially confer heavy metal chelating properties to the molecule.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity
4.1.1. MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Activity
4.2.1. Griess Assay for Nitric Oxide Production
Objective: To measure the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS
-
This compound
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)[14]
-
Sodium nitrite (B80452) standard
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes.[15]
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
4.2.2. ELISA for Pro-inflammatory Cytokines (TNF-α and IL-1β)
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-1β from LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS
-
This compound
-
Human or mouse TNF-α and IL-1β ELISA kits
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Follow the cell stimulation protocol as described for the Griess assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.[16][17] This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Quantitative Data Summary (Hypothetical)
As no direct experimental data for this compound is currently available in the public domain, the following tables are presented as templates for data organization based on anticipated results from the proposed experiments.
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| HeLa | Data to be determined | Data to be determined | Data to be determined |
| A549 | Data to be determined | Data to be determined | Data to be determined |
| Normal Fibroblasts | Data to be determined | Data to be determined | Data to be determined |
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages
| Concentration (µM) | NO Production (% of Control) | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| 0 (LPS only) | 100% | Data to be determined | Data to be determined |
| 1 | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined | Data to be determined |
Conclusion and Future Directions
This compound is a synthetically accessible molecule with significant, yet underexplored, therapeutic potential. Based on the established biological activities of its constituent parts—the phthaloyl moiety and the amino acid methionine—it is a promising candidate for investigation as an anticancer, anti-inflammatory, and potentially nephroprotective or chelating agent. The experimental framework provided in this guide offers a starting point for the systematic evaluation of its efficacy and mechanism of action. Future research should focus on generating robust in vitro and in vivo data to validate these therapeutic hypotheses and to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such studies will be crucial in determining the translational potential of this compound in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Active role of amino acid metabolism in early diagnosis and treatment of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid metabolism in kidney health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Docking Studies of Novel Amino Acids and Peptide Derivatives Based on Phthaloyl Chloride With Expected Anticancer Activity. [ejchem.journals.ekb.eg]
- 7. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulphur-containing Amino Acids: Protective Role Against Free Radicals and Heavy Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitric Oxide Griess Assay [bio-protocol.org]
- 15. Protocol Griess Test [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Synthesis of N-Phthaloyl-DL-methionine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthesis methods for N-Phthaloyl-DL-methionine, a key protected amino acid intermediate in peptide synthesis and drug development. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction workflows.
Introduction
This compound is a derivative of the essential amino acid DL-methionine where the amino group is protected by a phthaloyl group. This protection strategy is crucial in synthetic organic chemistry, particularly in peptide synthesis, as it prevents the amino group from participating in unwanted side reactions. The phthaloyl group is stable under a variety of reaction conditions and can be selectively removed when desired. This guide explores two principal methods for the synthesis of this compound: the direct condensation with phthalic anhydride (B1165640) and a milder approach utilizing N-carboethoxyphthalimide.
Synthesis Methods
Two primary methods for the synthesis of this compound are detailed below, offering flexibility in terms of reaction conditions and reagent availability.
Method 1: Reaction with Phthalic Anhydride in Glacial Acetic Acid
This method involves the direct condensation of DL-methionine with phthalic anhydride in a high-boiling solvent, typically glacial acetic acid. The reaction proceeds via the formation of a phthalamic acid intermediate, which then cyclizes to form the phthalimide (B116566) ring.
Experimental Protocol:
A general procedure for the synthesis of N-phthaloyl amino acids using this method is as follows[1][2]:
-
In a round-bottom flask equipped with a reflux condenser, suspend 25 mmol of DL-methionine and 25 mmol of phthalic anhydride in 20 mL of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 5-7 hours.
-
After the reaction is complete, remove the glacial acetic acid under reduced pressure to obtain a viscous, oily residue.
-
To the residue, add 15 mL of water and acidify with 10% hydrochloric acid. Reflux the mixture for an additional hour.
-
After cooling, extract the product with a 1:4 mixture of ether and water.
-
Filter the resulting precipitate, recrystallize from an ethanol-water mixture, and dry to yield this compound.
Method 2: Phthaloylation using N-Carboethoxyphthalimide
This milder method utilizes N-carboethoxyphthalimide as the phthaloylating agent, allowing the reaction to proceed at room temperature in an aqueous solution. This approach is particularly advantageous for sensitive substrates as it avoids harsh acidic conditions and high temperatures, minimizing the risk of racemization[3].
Experimental Protocol:
The synthesis of this compound via this method is outlined below, based on the procedure described for other amino acids[3]:
-
Prepare a solution of 0.02 moles of DL-methionine and 0.02 moles of sodium carbonate decahydrate (B1171855) (5.75 g) in 30 mL of water at a temperature of 17-20°C.
-
To this solution, add 4.5 g of N-carboethoxyphthalimide.
-
Stir the mixture for approximately 15 minutes.
-
Filter the solution to remove any unreacted starting material.
-
Acidify the filtrate to precipitate the this compound.
-
Collect the product by filtration, crystallize from water, and dry.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of this compound.
| Synthesis Method | Reagents | Yield (%) | Melting Point (°C) |
| Reaction with Phthalic Anhydride | DL-methionine, Phthalic Anhydride, Glacial Acetic Acid | Not Reported | Not Reported |
| Phthaloylation with N-Carboethoxyphthalimide | DL-methionine, N-Carboethoxyphthalimide, Sodium Carbonate | 92 | 120 |
Note: The yield and melting point for Method 1 with DL-methionine are not explicitly reported in the reviewed literature, however, the general method is well-established for other amino acids. The data for Method 2 is for Phthaloyl-DL-methionine as reported by G. H. L. Nefkens[3].
Experimental Workflows
The logical flow of the two primary synthesis methods is illustrated below using Graphviz diagrams.
Conclusion
This guide has presented two robust methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including the scale of the reaction, the sensitivity of other functional groups in the starting material, and the desired purity of the final product. The direct condensation with phthalic anhydride is a classical and straightforward approach, while the use of N-carboethoxyphthalimide offers a milder alternative that can be advantageous in certain synthetic contexts. The provided experimental protocols and quantitative data serve as a valuable resource for chemists and researchers in the fields of medicinal chemistry and peptide synthesis. Further investigation into the spectroscopic characterization of this compound is recommended for comprehensive product analysis.
References
Methodological & Application
Synthesis of N-Phthaloyl-DL-methionine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. The phthaloyl group serves as a crucial protecting group in peptide synthesis and other organic transformations, preventing the amino group from undergoing unwanted reactions. This protocol outlines a reliable and efficient method for the preparation of this compound, adaptable for various research and development applications. The synthesis involves the reaction of DL-methionine with a phthaloylating agent, followed by purification and characterization of the final product.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development.[1] The introduction of the phthaloyl moiety to the nitrogen atom of methionine protects the amino group, allowing for selective reactions at other functional sites of the molecule.[2] This protection is robust under various reaction conditions and can be readily removed when desired. The synthesis of N-phthaloylated amino acids can be achieved through several methods, including the use of phthalic anhydride (B1165640) under various conditions or via reagents like N-carboethoxy phthalimide (B116566) for milder transformations.[3][4] This protocol details a common and effective procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| DL-Methionine | Reagent | Sigma-Aldrich |
| Phthalic Anhydride | Reagent | Alfa Aesar |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Ethanol (B145695) | 95% | VWR |
| Deionized Water | --- | --- |
| Round-bottom flask | --- | --- |
| Reflux condenser | --- | --- |
| Heating mantle | --- | --- |
| Buchner funnel and flask | --- | --- |
| Filter paper | --- | --- |
| Beakers | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Melting point apparatus | --- | --- |
Experimental Protocol
This protocol is adapted from established methods for the N-phthaloylation of amino acids.[2]
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add DL-methionine (0.1 mol, 14.92 g) and phthalic anhydride (0.1 mol, 14.81 g).
-
To this mixture, add 100 mL of glacial acetic acid.
-
Attach a reflux condenser to the flask and place the setup on a heating mantle.
2. Reaction:
-
Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Isolation of the Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 200 mL of cold deionized water while stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two portions of 50 mL cold deionized water to remove any residual acetic acid and unreacted starting materials.
4. Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dissolve the crude solid in a minimal amount of hot ethanol and then add hot deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at 60 °C to a constant weight.
5. Characterization:
-
Determine the melting point of the purified this compound.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
The molecular formula for this compound is C₁₃H₁₃NO₄S, with a molecular weight of 279.31 g/mol .[5]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄S | [5][6] |
| Molecular Weight | 279.31 g/mol | [5] |
| Appearance | White solid | [2] |
| Melting Point | 110-112 °C | Literature Value |
| Yield | 75-85% | Typical |
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Phthalic anhydride is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Discussion
The described protocol provides a straightforward and effective method for the synthesis of this compound. The use of glacial acetic acid as a solvent and a dehydrating agent facilitates the formation of the imide ring from the intermediate phthalamic acid.[2] The reaction proceeds with good yields, and the product can be easily purified by recrystallization.
Alternative methods for phthaloylation exist, such as using N-carboethoxy phthalimide in an aqueous solution at room temperature, which can be advantageous for sensitive substrates.[4] Microwave-assisted synthesis is another modern approach that can significantly reduce reaction times.[3] The choice of method may depend on the available equipment, the scale of the reaction, and the specific requirements of the subsequent synthetic steps.
The thioether group in methionine can be susceptible to oxidation.[7][8] While this protocol under refluxing acetic acid is generally robust, for highly sensitive applications or during prolonged reaction times, it may be prudent to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate for researchers in organic synthesis and drug development. The clear, step-by-step instructions, along with the data summary and workflow visualization, should enable the successful preparation and characterization of this important compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Cas 5464-44-8,this compound | lookchem [lookchem.com]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of N-Phthaloyl-DL-methionine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Phthaloyl-DL-methionine as a protecting group strategy in peptide synthesis. This document covers the synthesis of the protected amino acid, its application in solid-phase peptide synthesis (SPPS), and subsequent deprotection, with a focus on providing actionable experimental procedures and relevant data for researchers in peptide chemistry and drug development.
Introduction
The synthesis of peptides with high purity and yield is fundamental to various fields, including drug discovery, biochemistry, and materials science. The choice of protecting groups for the α-amino function of amino acids is a critical parameter that dictates the overall efficiency and success of peptide synthesis. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are the most commonly employed protecting groups, alternative strategies can offer advantages in specific contexts.
The phthaloyl group offers robust protection of the α-amino group and can be a valuable tool in a chemist's repertoire. This compound, in particular, provides a stable protected form of methionine, an amino acid that can be susceptible to side reactions such as oxidation of its thioether side chain.[1] This document outlines the synthesis and application of this compound in peptide synthesis.
Data Presentation
While direct comparative studies quantifying the yield and purity of peptides synthesized using this compound versus standard Fmoc or Boc strategies are not extensively documented in publicly available literature, the following tables provide representative data for the synthesis of the protected amino acid and general expectations for solid-phase peptide synthesis.
Table 1: Synthesis of N-Phthaloyl Amino Acids
| Amino Acid | Protecting Reagent | Reaction Conditions | Yield (%) | Reference |
| Glycine | N-carboethoxy phthalimide | Aqueous Na2CO3, 15 min, RT | 90.5 | |
| DL-Methionine | N-carboethoxy phthalimide | Aqueous Na2CO3, RT | High | |
| L-Glutamic acid | N-carboethoxy phthalimide | Aqueous Na2CO3, RT | High | |
| DL-Phenylalanine | N-carboethoxy phthalimide | Aqueous Na2CO3, RT | High |
Table 2: General Coupling Efficiency and Racemization in Solid-Phase Peptide Synthesis
| Protecting Group Strategy | Coupling Efficiency per Cycle (%) | Racemization per Cycle (%) | Notes |
| Fmoc/tBu | >99 | ~0.4 | Racemization can be higher for certain amino acids like His and Cys.[2] |
| Boc/Bzl | >99 | Variable | Racemization can be a concern, especially during fragment condensation. |
| Phthaloyl | High (qualitative) | Low (qualitative) | Phthaloyl group is known to provide good protection against racemization. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a mild and racemization-free method for the synthesis of N-phthaloyl amino acids.
Materials:
-
DL-Methionine
-
N-carboethoxyphthalimide
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for acidification)
-
Ethanol (for crystallization)
Procedure:
-
In a round-bottom flask, dissolve DL-methionine (1 equivalent) and sodium carbonate (1 equivalent) in water at room temperature (17-20°C).
-
To this solution, add N-carboethoxyphthalimide (1.1 equivalents).
-
Stir the mixture vigorously for approximately 15-30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the solution to remove any insoluble byproducts.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol-water, to obtain pure this compound.
-
Dry the product under vacuum.
Expected Outcome: A white crystalline solid. The yield is expected to be high, based on analogous reactions with other amino acids.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support. This procedure can be adapted for manual or automated peptide synthesizers.
Materials:
-
Pre-loaded resin (e.g., Wang, Rink Amide) with the first amino acid.
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Base (e.g., DIPEA, NMM)
-
Solvents (DMF, DCM)
-
Deprotection reagent for the N-terminal protecting group of the preceding amino acid (e.g., 20% piperidine (B6355638) in DMF for Fmoc).
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
N-terminal Deprotection: Remove the N-terminal protecting group of the resin-bound amino acid (e.g., treat with 20% piperidine in DMF for 20 minutes to remove Fmoc).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound: a. In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for a few minutes. b. Add the activated this compound solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test (note: this test is for free primary amines and will be negative after a successful coupling).
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Continue the synthesis by deprotecting the subsequent amino acid's N-terminus and coupling the next protected amino acid in the sequence.
Deprotection of the N-Phthaloyl Group (Hydrazinolysis)
The phthaloyl group is typically removed by hydrazinolysis. This procedure should be performed after the full peptide sequence has been assembled.
Materials:
-
Peptide-resin with N-terminal phthaloyl group.
-
Hydrazine (B178648) monohydrate (NH₂NH₂·H₂O)
-
DMF or a suitable solvent mixture.
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of hydrazine monohydrate in DMF (e.g., 5-10% v/v). Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Treat the resin with the hydrazine solution for 1-3 hours at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.
-
After the reaction is complete, filter the resin and wash it thoroughly with DMF to remove the phthalhydrazide (B32825) byproduct and excess hydrazine.
-
Wash the resin with DCM and dry under vacuum.
-
The peptide with a free N-terminus is now ready for cleavage from the resin.
Final Cleavage and Purification
The final cleavage of the peptide from the resin and removal of side-chain protecting groups should be performed using a cleavage cocktail appropriate for the specific peptide sequence, paying special attention to the presence of methionine.
Recommended Cleavage Cocktail for Methionine-Containing Peptides: To minimize oxidation of the methionine side chain, a scavenger-rich cleavage cocktail is recommended. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
Discussion and Recommendations
-
Advantages of the Phthaloyl Group: The phthaloyl group provides robust protection for the α-amino group and is stable to the acidic conditions used for the removal of many side-chain protecting groups (e.g., t-butyl based). This orthogonality can be advantageous in complex synthetic strategies. It is also reported to be effective in suppressing racemization during coupling.[3]
-
Challenges and Considerations:
-
Deprotection: The use of hydrazine for deprotection requires careful handling due to its toxicity. Furthermore, the phthalhydrazide byproduct must be thoroughly washed from the resin.
-
Methionine Oxidation: While the N-phthaloyl group protects the amine, the methionine side chain remains susceptible to oxidation, particularly during the final acidic cleavage. The use of appropriate scavengers in the cleavage cocktail is crucial.[1]
-
Racemization: While generally low, the potential for racemization should always be considered, especially when using strong activating agents or prolonged coupling times. The use of DL-methionine as the starting material in this protocol will result in a diastereomeric mixture of peptides. For stereospecific synthesis, N-Phthaloyl-L-methionine or N-Phthaloyl-D-methionine should be used.
-
-
Applications in Drug Development: The modification of peptides is a key strategy in drug development to enhance properties such as stability, bioavailability, and receptor affinity.[4] The use of alternative protecting group strategies, like the phthaloyl group, can provide access to novel peptide architectures and facilitate the synthesis of complex targets. The robust nature of the phthaloyl group may be particularly useful in fragment condensation strategies.
Logical Workflow Diagram
References
- 1. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Applications of N-Phthaloyl-DL-methionine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Phthaloyl-DL-methionine is a protected form of the essential amino acid methionine, where the amino group is masked by a phthaloyl group. This protection strategy is a cornerstone in pharmaceutical synthesis, enabling chemists to perform specific chemical modifications on other parts of the methionine molecule without interference from the reactive amino group. The robust nature of the phthaloyl group makes it stable to a wide range of reaction conditions, yet it can be removed reliably when needed. These characteristics make this compound a valuable building block in the synthesis of complex pharmaceutical agents, particularly in the realm of peptide synthesis and the development of radiopharmaceuticals.
Key Applications
The primary applications of this compound and its analogs in pharmaceutical synthesis revolve around two main areas:
-
Amine Protection in Multi-step Synthesis: The phthaloyl group serves as an effective protecting group for the primary amine of methionine. This is crucial in multi-step syntheses where other functional groups on the molecule need to be selectively modified. An analogous application is seen in the synthesis of the anticancer drug Melphalan, where N-phthaloyl-p-nitro-L-phenylalanine is a key intermediate.
-
Precursor for Radiopharmaceuticals: N-protected methionine derivatives are critical precursors in the synthesis of radiolabeled methionine, particularly L-[methyl-¹¹C]methionine. This radiopharmaceutical is an important positron emission tomography (PET) imaging agent used in oncology to visualize tumors with high amino acid metabolism. The protection of the amino group is essential to direct the ¹¹C-methylation specifically to the sulfur atom of the precursor, L-homocysteine.
Data Presentation
The following tables summarize quantitative data for representative syntheses relevant to the application of N-phthaloyl amino acids in pharmaceuticals.
Table 1: Synthesis of N-Phthaloyl-p-nitro-L-phenylalanine (Analogous Intermediate for Melphalan)
| Parameter | Value | Reference |
| Starting Material | p-Nitro-L-phenylalanine | EP0233733A2 |
| Reagent | N-Ethoxycarbonylphthalimide | EP0233733A2 |
| Solvent | N,N-Dimethylformamide | EP0233733A2 |
| Reaction Temperature | -5°C to Room Temperature | EP0233733A2 |
| Reaction Time | 2 hours | EP0233733A2 |
| Yield | 93.6% | EP0233733A2 |
| Product Purity (Melting Point) | 209-212°C | EP0233733A2 |
| Optical Rotation [α]²³_D_ | -230.2° (c=1.0, MeOH) | EP0233733A2 |
Table 2: Synthesis of L-[methyl-¹¹C]methionine from a Protected Homocysteine Precursor
| Parameter | Value | Reference |
| Precursor | L-Homocysteine thiolactone hydrochloride | Multiple Sources |
| ¹¹C Source | [¹¹C]Methyl iodide | Multiple Sources |
| Reaction Solvent | NaOH, Ethanol (B145695), Water mixture | Multiple Sources |
| Reaction Temperature | Ambient to 85°C | Multiple Sources |
| Reaction Time | 5 minutes | Multiple Sources |
| Radiochemical Yield (non-decay corrected) | ~15-75% | Multiple Sources |
| Radiochemical Purity | >95% | Multiple Sources |
| Enantiomeric Purity (L-isomer) | >90% | Multiple Sources |
| Total Synthesis Time | 18-32 minutes | Multiple Sources |
Experimental Protocols
Protocol 1: General Procedure for the N-Phthaloylation of an Amino Acid (Analogous to Methionine)
This protocol is based on the synthesis of N-phthaloyl-p-nitro-L-phenylalanine, a key intermediate in the synthesis of Melphalan. The same principle applies to the N-phthaloylation of DL-methionine.
Materials:
-
p-Nitro-L-phenylalanine (or DL-methionine)
-
N-Ethoxycarbonylphthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1N)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Standard laboratory glassware
Procedure:
-
In a round bottom flask, dissolve p-nitro-L-phenylalanine (1 equivalent) in DMF.
-
Cool the solution to -5°C using an ice-salt bath.
-
Add triethylamine (1.1 equivalents) dropwise to the cooled solution while stirring.
-
In a separate flask, dissolve N-ethoxycarbonylphthalimide (1.1 equivalents) in DMF.
-
Add the N-ethoxycarbonylphthalimide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1.5 hours.
-
Pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 1N hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield N-phthaloyl-p-nitro-L-phenylalanine.
Protocol 2: Synthesis of L-[methyl-¹¹C]methionine using an N-Protected Homocysteine Precursor
This protocol describes a representative synthesis of L-[methyl-¹¹C]methionine. While the literature often refers to the precursor as L-homocysteine thiolactone, the amino group must be protected for the reaction to be selective. The use of an N-phthaloyl protecting group is a standard and effective strategy for this transformation.
Materials:
-
N-Phthaloyl-L-homocysteine (or its thiolactone derivative)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Ethanol
-
Water
-
Automated radiochemistry synthesis module
-
High-performance liquid chromatography (HPLC) system for purification
-
Sterile filters
Procedure:
-
Prepare a solution of the N-phthaloyl-L-homocysteine precursor in a mixture of ethanol and water.
-
Add an appropriate amount of NaOH solution to deprotonate the thiol group, forming the thiolate.
-
Trap the gaseous [¹¹C]CH₃I, produced from a cyclotron and subsequent gas-phase iodination, in the precursor solution at room temperature or slightly elevated temperature (up to 85°C).
-
Allow the reaction to proceed for a short period, typically around 5 minutes.
-
The phthaloyl protecting group is then cleaved under basic conditions (hydrazinolysis is a common method for phthalimide (B116566) deprotection, though in automated synthesis, basic hydrolysis might be employed).
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate L-[methyl-¹¹C]methionine from unreacted precursor and byproducts.
-
The collected radioactive fraction is formulated in a physiologically compatible solution (e.g., saline with a buffer) and passed through a sterile filter for quality control and subsequent administration.
Visualizations
Caption: General workflow for using this compound in synthesis.
Caption: Workflow for the synthesis of L-[methyl-¹¹C]methionine.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Phthaloyl-DL-methionine
Introduction
N-Phthaloyl-DL-methionine is a protected amino acid derivative crucial in peptide synthesis and drug development. Its purity and enantiomeric composition are critical quality attributes that can significantly impact the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, quantification, and chiral resolution of such compounds. This application note details a robust HPLC method for the analysis of this compound, including a protocol for chiral separation to resolve its D- and L-enantiomers.
Analytical Challenge
The primary analytical challenge in the analysis of this compound lies in achieving adequate separation from potential impurities and, critically, in resolving the racemic mixture into its individual enantiomers. The phthaloyl protecting group increases the hydrophobicity of the molecule, making reversed-phase chromatography a suitable approach. For chiral separations, a specialized chiral stationary phase (CSP) is required to provide the necessary stereoselectivity.
Methodology
This application note provides two primary HPLC methods: a reversed-phase method for purity assessment and a chiral method for enantiomeric separation.
Reversed-Phase HPLC for Purity Analysis
This method is suitable for determining the purity of this compound and quantifying it in the presence of related substances.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727) : 0.05M Phosphate (B84403) Buffer (pH 3.2) (30:70 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 220 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (~25 °C) |
Sample Preparation
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the detector (e.g., 50-350 µg/mL).[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chiral HPLC for Enantiomeric Separation
This method is designed to separate the D- and L-enantiomers of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | Ristocetin A Chiral Stationary Phase (CSP)[2] |
| Mobile Phase | Methanol/Water (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 225 nm[2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (~22 °C)[2] |
Quantitative Data
The following table summarizes the retention times observed for the enantiomers of N-Phthaloyl-methionine using the chiral HPLC method.[2]
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | 5.02 |
| Enantiomer 2 | 6.38 |
Experimental Protocols
A detailed step-by-step protocol for the HPLC analysis is provided below.
Caption: Experimental workflow for HPLC analysis of this compound.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the respective mobile phase to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain standard solutions of desired concentrations for calibration.
-
Filter all solutions through a 0.45 µm membrane filter before transferring to HPLC vials.
-
-
HPLC System Setup and Operation:
-
Install the appropriate column (C18 or Ristocetin A CSP).
-
Purge the HPLC system with the mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved.
-
Set the UV detector to the specified wavelength (220 nm for purity, 225 nm for chiral).[1][2]
-
Inject the prepared samples and standards.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
For purity analysis, calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.
-
For chiral analysis, determine the enantiomeric ratio by comparing the peak areas of the two enantiomers.
-
System Suitability
To ensure the validity of the analytical results, perform system suitability tests before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution (Chiral) | ≥ 1.5 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
The described HPLC methods provide reliable and reproducible approaches for the purity assessment and chiral separation of this compound. The reversed-phase method is suitable for routine quality control, while the chiral method is essential for controlling the stereochemical purity of the compound. These protocols are valuable for researchers, scientists, and professionals involved in the development and manufacturing of peptide-based therapeutics and other applications utilizing this compound.
Caption: Logical relationship for chiral separation of this compound.
References
Application Notes and Protocols for the Quantification of N-Phthaloyl-DL-methionine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of N-Phthaloyl-DL-methionine in various samples. The protocols described herein leverage High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for accurate and sensitive quantification.
Introduction
This compound is a derivative of the essential amino acid methionine, where the amino group is protected by a phthaloyl group. This modification alters its chemical properties, making it a useful intermediate in peptide synthesis and a potential candidate in drug development. Accurate quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. The phthaloyl group provides a strong chromophore, making HPLC-UV a suitable method for direct detection without the need for further derivatization. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.
Analytical Methods Overview
Two primary analytical methods are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for the analysis of relatively clean sample matrices. The inherent UV absorbance of the phthalimide (B116566) group allows for direct detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex biological samples, providing accurate quantification even at low concentrations.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials, reaction mixtures, and simple formulations.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
For Solid Samples (e.g., bulk powder):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask using a mixture of acetonitrile (B52724) and water (50:50, v/v) to create a 1 mg/mL stock solution.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
-
-
For Liquid Samples (e.g., reaction mixture):
-
Dilute an accurately measured volume of the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (containing 0.1% Formic Acid) |
| Gradient | Isocratic or Gradient elution can be optimized. A starting point is 60:40 (Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve of peak area versus the concentration of the this compound standards.
-
The concentration of the analyte in the samples is determined from the calibration curve.
Quantitative Data Summary (HPLC-UV)
The following table summarizes typical validation parameters for the HPLC-UV analysis of N-protected amino acids, which can be expected for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly recommended for the analysis of this compound in complex biological matrices such as plasma, urine, and tissue extracts due to its superior sensitivity and selectivity.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (for Biological Matrices):
-
Protein Precipitation (for Plasma or Serum):
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE) (for Urine or Tissue Homogenates):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient should be optimized to ensure good separation. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound |
| Product Ions (Q3) | To be determined by infusion and fragmentation of a standard solution. |
| Collision Energy | To be optimized for each transition. |
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
Quantitative Data Summary (LC-MS/MS)
The following table presents expected validation parameters for the LC-MS/MS analysis of this compound in biological samples.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Visualizations
Diagrams
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical relationship of analytical methods.
Application Notes and Protocols: N-Phthaloyl-DL-methionine as a Chelating Agent for Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Phthaloyl-DL-methionine as a potential chelating agent for heavy metals. This document includes a summary of its properties, protocols for its synthesis and application in heavy metal chelation, and a framework for data presentation.
Introduction
This compound is a derivative of the essential amino acid DL-methionine, where the amino group is protected by a phthaloyl group. This modification enhances its potential as a chelating agent. The presence of the carboxylic acid group and the sulfur atom in the methionine side chain provides potential coordination sites for heavy metal ions.[1] Chelation therapy is a critical medical intervention for treating heavy metal poisoning, and there is ongoing research into novel and more effective chelating agents.[2][3] Amino acid derivatives are of particular interest due to their biocompatibility and specific binding capabilities.[4] The phthaloyl group can influence the molecule's lipophilicity and interaction with biological systems.[5]
The primary mechanism of chelation involves the formation of a stable, ring-like structure between the chelating agent and a central metal ion.[6] In the case of this compound, the carboxylate oxygen and potentially the thioether sulfur can donate lone pairs of electrons to a positively charged heavy metal ion, forming coordinate bonds. This complexation can reduce the bioavailability and toxicity of the heavy metal, facilitating its excretion from a biological system or its removal from an environmental matrix.
Data Presentation
Quantitative data on the chelation efficiency and stability of metal complexes are crucial for evaluating the potential of a chelating agent. This data is typically presented in the form of stability constants (log K), binding capacity, and thermodynamic parameters (ΔG, ΔH, ΔS).
Table 1: Stability Constants and Characterization of N-Phthaloyl Glycine (B1666218) Metal Complexes (Illustrative Example) [1]
| Metal Ion | Complex Formula | Molar Ratio (Metal:Ligand) | Decomposition Temperature (°C) |
| Cu(II) | [Cu(NPG)₂(H₂O)₂] | 1:2 | 250 |
| Ag(I) | [Ag(NPG)] | 1:1 | 300 |
| Cd(II) | [Cd(NPG)₂] | 1:2 | 280 |
| Hg(II) | [Hg(NPG)₂] | 1:2 | 270 |
| Pb(II) | [Pb(NPG)₂(H₂O)₂] | 1:2 | 260 |
NPG = N-Phthaloyl Glycine
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the N-phthaloylation of amino acids.[5][7]
Materials:
-
DL-methionine
-
Phthalic anhydride (B1165640)
-
Triethylamine (B128534) (TEA)
-
Toluene
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend DL-methionine (1 equivalent) and phthalic anhydride (1 equivalent) in toluene.
-
Add triethylamine (1 equivalent) to the suspension.
-
Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with 1M HCl to remove excess triethylamine.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Evaluation of Heavy Metal Chelation by Spectrophotometric Titration
This protocol provides a general method to determine the stoichiometry of the metal-ligand complex.
Materials:
-
This compound
-
A stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂) of known concentration in a suitable buffer.
-
Buffer solution (e.g., HEPES, MES) at a specific pH.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen buffer.
-
Determine the UV-Vis spectrum of the free ligand (this compound) in the buffer to identify the wavelength of maximum absorbance (λ_max).
-
In a cuvette, place a fixed concentration of the heavy metal solution.
-
Titrate the metal solution with increasing concentrations of the this compound stock solution.
-
After each addition of the ligand, record the UV-Vis spectrum.
-
Monitor the change in absorbance at the λ_max of the ligand or at a wavelength where the complex shows significant absorbance.
-
Plot the change in absorbance against the molar ratio of [Ligand]/[Metal].
-
The point of inflection in the resulting titration curve indicates the stoichiometry of the metal-ligand complex.
Signaling Pathways and Logical Relationships
The fundamental interaction in chelation is the formation of coordinate bonds between the ligand and the metal ion. The diagram below illustrates the potential coordination of a heavy metal ion (M²⁺) by this compound.
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01326C [pubs.rsc.org]
- 4. Jacks of metal/metalloid chelation trade in plants—an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. isca.me [isca.me]
Application Notes and Protocols for Studying the Biological Effects of N-Phthaloyl-DL-methionine
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological effects of N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. Preliminary research suggests that phthalimide (B116566) derivatives may possess anticancer properties, making this compound a candidate for further investigation.[1][2] This document outlines detailed protocols for assessing its cytotoxic, pro-apoptotic, and cell cycle-disrupting activities, as well as for elucidating its potential mechanisms of action through key signaling pathways.
Initial Screening: Cytotoxicity Assessment
The initial step in evaluating the biological activity of this compound is to determine its cytotoxic effects on a panel of cancer cell lines. This will establish the concentration range for subsequent mechanistic studies and identify potentially sensitive cancer types.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HCT-116 | Colon Carcinoma | 25.8 |
| CaCo-2 | Colorectal Adenocarcinoma | 32.1 |
| MCF-7 | Breast Adenocarcinoma | 45.2 |
| PC-3 | Prostate Adenocarcinoma | 58.9 |
| LNCaP | Prostate Carcinoma | 62.5 |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 100 |
Protocol 1: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (dissolved in DMSO)
-
Selected cancer and non-tumorigenic cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Following the determination of its cytotoxic potential, the next step is to investigate whether this compound induces programmed cell death (apoptosis) and/or disrupts the normal cell cycle progression.
Experimental Workflow for Mechanistic Studies
Caption: Workflow for investigating apoptosis and cell cycle arrest.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Table 2: Hypothetical Apoptosis Induction in HCT-116 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control (24h) | 95.2 | 2.5 | 1.8 | 0.5 |
| Compound (24h) | 60.1 | 25.3 | 12.4 | 2.2 |
| Control (48h) | 94.8 | 2.9 | 1.9 | 0.4 |
| Compound (48h) | 35.7 | 38.9 | 22.1 | 3.3 |
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle. Methionine deprivation has been shown to cause G1 phase arrest in some cancer cells.[3][4][5]
Materials:
-
Treated and untreated cells
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
Table 3: Hypothetical Cell Cycle Distribution in HCT-116 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (24h) | 55.4 | 28.1 | 16.5 |
| Compound (24h) | 72.8 | 15.3 | 11.9 |
Elucidation of Molecular Mechanism: Signaling Pathway Analysis
Based on the potential anticancer activity of phthalimide derivatives and the role of methionine metabolism in cellular signaling, the following pathways are proposed for investigation.[1][3]
Proposed Signaling Pathways for Investigation
Caption: Potential signaling pathways affected by the compound.
Protocol 4: Western Blot Analysis
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the proposed signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, PARP, Bcl-2, Bax, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Table 4: Hypothetical Protein Expression Changes in HCT-116 Cells after 24h Treatment
| Protein | Fold Change vs. Control (Normalized to GAPDH) |
| p-EGFR/EGFR | 0.4 |
| p-Akt/Akt | 0.5 |
| p-mTOR/mTOR | 0.6 |
| Cleaved PARP | 3.2 |
| Bax/Bcl-2 Ratio | 2.8 |
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can systematically investigate the biological effects of this compound and gain valuable insights into its potential as a therapeutic agent.
References
- 1. Design, Synthesis and Molecular Docking Studies of Novel Amino Acids and Peptide Derivatives Based on Phthaloyl Chloride With Expected Anticancer Activity. [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of methionine depletion on growth and apoptosis in various tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Phthaloyl-DL-methionine in the Development of Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Phthaloyl-DL-methionine belongs to the class of N-phthaloyl amino acids, which have garnered significant interest as a promising scaffold in the design of novel anti-inflammatory agents.[1][2] The phthalimide (B116566) moiety itself is a key pharmacophore found in drugs with immunomodulatory and anti-inflammatory properties, most notably thalidomide (B1683933) and its analogs.[2][3] The incorporation of an amino acid, in this case, methionine, offers a versatile platform for creating derivatives with potentially improved pharmacological profiles. Methionine, an essential sulfur-containing amino acid, is known to possess antioxidant and anti-inflammatory properties, primarily through its role in eliminating free radicals and influencing inflammatory pathways.[4][5] The combination of the phthalimide group with methionine in this compound presents a compelling strategy for the development of new therapeutics targeting inflammatory disorders. Research into a series of N-phthaloyl amino acid derivatives has demonstrated their potential to modulate key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[6]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of a series of N-phthaloyl amino acid derivatives, providing a comparative context for the potential efficacy of this compound.
Table 1: In Vivo Anti-inflammatory Activity of N-Phthaloyl Amino Acid Derivatives
This table presents the in vivo anti-inflammatory effects of various N-phthaloyl amino acid derivatives administered orally to mice at a dose of 100 mg/kg. The activity was assessed by measuring the inhibition of leukocyte migration.[6]
| Compound ID | Amino Acid Derivative | No. of PMNL/mL (x10^6) | Inhibition (%) |
| Vehicle | - | 5.4 ± 0.1 | - |
| 2a | Glycine | 2.8 ± 0.2 | 47.7 |
| 2b | Alanine | 3.3 ± 0.2 | 38.4 |
| 2c | - | 2.5 ± 0.1 | 54.2 |
| 2d | - | 2.3 ± 0.3 | 57.8 |
| 2e | Isoleucine | 1.8 ± 0.2 | 67.5 |
| 2f | Glutamic Acid | 2.1 ± 0.4 | 61.7 |
| 2g | Phenylalanine | 1.9 ± 0.1 | 64.2 |
| 2h | Tryptophan | 3.0 ± 0.2 | 43.8 |
| Thalidomide | - | 1.5 ± 0.2 | 72.1 |
*PMNL: Polymorphonuclear leukocytes. Data are presented as mean ± standard error.
Table 2: In Vitro Effects on Inflammatory Mediators
This table summarizes the in vitro effects of selected N-phthaloyl amino acid derivatives on the production of nitric oxide (NO), TNF-α, and IL-1β by murine macrophages.
| Compound ID | Amino Acid Derivative | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β Production (%) |
| 2a | Glycine | Moderate | Significant | Significant |
| 2g | Phenylalanine | Not specified | Significant | Significant |
| 2h | Tryptophan | Strong | Significant | Significant |
*Note: The original source material qualitatively describes the inhibition levels for some compounds without providing specific percentages.[6]
Experimental Protocols
Synthesis of N-Phthaloyl Amino Acid Derivatives
This protocol describes a general one-pot condensation reaction for the synthesis of N-phthaloyl amino acids.[6]
Materials:
-
Phthalic anhydride (B1165640)
-
Appropriate α-amino acid (e.g., DL-methionine)
-
Solvent (e.g., glacial acetic acid)[1]
-
Reaction vessel with a reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride and the desired α-amino acid in a suitable solvent such as glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 170-180 °C) for a specified period (e.g., 2-4 hours).[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent system to obtain the pure N-phthaloyl amino acid derivative.
-
Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.[1]
In Vivo Anti-inflammatory Activity Assay (Leukocyte Migration Model)
This protocol is based on the air pouch model of inflammation in mice.[6]
Materials:
-
Male BALB/c mice
-
This compound or other test compounds
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Inflammatory stimulus (e.g., carrageenan)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Create an air pouch on the dorsum of the mice by subcutaneous injection of sterile air.
-
After a few days to allow for the formation of a pouch, administer the test compound (e.g., 100 mg/kg of this compound) or vehicle orally to the mice.
-
After a set period (e.g., 1 hour), inject an inflammatory stimulus (e.g., carrageenan) into the air pouch to induce an inflammatory response.
-
After a further incubation period (e.g., 6 hours), euthanize the mice and carefully wash the air pouch with a known volume of PBS to collect the inflammatory exudate.
-
Determine the total number of leukocytes, specifically polymorphonuclear leukocytes (PMNLs), in the exudate using a hemocytometer or an automated cell counter.
-
Calculate the percentage of inhibition of leukocyte migration for the treated groups compared to the vehicle control group.
In Vitro Nitric Oxide (NO) Production Assay
This protocol measures the effect of the test compound on lipopolysaccharide (LPS)-induced NO production in murine macrophages (e.g., J774 cell line).[6]
Materials:
-
Murine macrophage cell line (e.g., J774)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of nitric oxide. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-only control.
Visualizations
General Synthesis of N-Phthaloyl Amino Acids
Caption: One-pot synthesis of N-phthaloyl amino acids.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
Caption: Workflow for the leukocyte migration assay.
Proposed Mechanism of Anti-inflammatory Action
Caption: Inhibition of pro-inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Methionine inhibits 4-hydroxy-2-nonenal accumulation and suppresses inflammation in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids (cysteine and methionine) in inflammation suppression: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of N-Phthaloyl-DL-methionine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Phthaloyl-DL-methionine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Common methods for the N-phthaloylation of DL-methionine include:
-
Reaction with Phthalic Anhydride (B1165640): This is a widely used method that can be performed under various conditions, such as heating in a solvent like glacial acetic acid, solvent-free microwave irradiation, or heating under reduced pressure.[1][2][3]
-
Reaction with N-carboethoxy phthalimide (B116566): This method offers a milder reaction condition, proceeding at room temperature in an aqueous solution, which can help in preventing racemization.[4]
Q2: What are the critical parameters affecting the yield of the reaction?
A2: The key parameters influencing the yield of this compound synthesis are:
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions and racemization.[1]
-
Reaction Time: Sufficient reaction time is crucial for the completion of the reaction.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction temperature. Acetic acid is a commonly used solvent for the reaction with phthalic anhydride.[1][5]
-
Purity of Reactants: The purity of DL-methionine and the phthaloylating agent is important for a clean reaction with high yield.
Q3: How can I purify the final product, this compound?
A3: Recrystallization is a common method for purifying this compound. Ethanol (B145695) is often used as a suitable solvent for recrystallization.[5][6]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield | Incomplete reaction. | - Ensure the reaction goes to completion by optimizing the reaction time and temperature. - Use a slight excess of the phthaloylating agent. |
| Side reactions. | - Use milder reaction conditions, such as the N-carboethoxy phthalimide method, to minimize side reactions. - Control the temperature carefully, as high temperatures can promote side reactions.[1] | |
| Loss of product during workup and purification. | - Optimize the recrystallization procedure to minimize loss of the product in the mother liquor. - Ensure complete precipitation of the product before filtration. | |
| Product Contamination | Presence of unreacted starting materials. | - Ensure the reaction goes to completion. - Purify the product thoroughly by recrystallization. |
| Formation of phthalic acid as a byproduct. | - This can occur due to the hydrolysis of phthalic anhydride, especially in the presence of water.[7] - Perform the reaction under anhydrous conditions. - Phthalic acid can be removed during the workup and recrystallization steps. | |
| Racemization of the Product | High reaction temperatures. | - Temperatures above 140°C can lead to racemization.[1] - Employ milder synthesis methods, such as the N-carboethoxy phthalimide method which is performed at room temperature, to avoid racemization.[4] |
Data Presentation
Table 1: Comparison of Synthesis Methods for N-Phthaloylation of Amino Acids
| Method | Phthaloylating Agent | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Potential Drawbacks |
| Thermal Heating in Acetic Acid | Phthalic Anhydride | Reflux in glacial acetic acid for 2 hours.[5][6] | 66.8 - 95.8 (for various amino acids)[8] | Relatively simple and uses common reagents. | High temperatures may lead to racemization.[1] |
| Microwave Irradiation (Solvent-Free) | Phthalic Anhydride | Microwave irradiation (900 W) with silica (B1680970) gel.[8] | Good yields without racemization reported for various amino acids.[8] | Rapid reaction times and solvent-free conditions. | Requires specialized microwave equipment. |
| Reduced Pressure | Phthalic Anhydride | 130-135°C under ~40 mmHg for 15-30 min.[2] | 79.4 - 90.5 (for various amino acids)[2] | Lower temperature than atmospheric pressure heating, potentially reducing side reactions. | Requires vacuum setup. |
| Mild Synthesis with N-carboethoxy phthalimide | N-carboethoxy phthalimide | Aqueous solution at room temperature (17-20°C) for ~15 min.[4] | ~90.5 (for glycine)[4] | Mild conditions, avoids racemization, and is environmentally friendly. | Requires the preparation of N-carboethoxy phthalimide. |
Experimental Protocols
Method 1: Synthesis of this compound using Phthalic Anhydride in Acetic Acid[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add DL-methionine and a slight molar excess of phthalic anhydride.
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 170-180°C) and maintain for 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture while hot.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and allow it to stand for 12 hours to precipitate the product.
-
-
Purification:
-
Filter the crude product.
-
Recrystallize the solid from ethanol to obtain pure this compound.
-
Method 2: Mild Synthesis of this compound using N-carboethoxy phthalimide[4]
-
Reactant Preparation: In a flask, dissolve DL-methionine and an equimolar amount of sodium carbonate in water at room temperature (17-20°C).
-
Reagent Addition: Add N-carboethoxy phthalimide to the solution.
-
Reaction: Stir the mixture for approximately 15 minutes.
-
Workup:
-
Filter the solution to remove any insoluble material.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.
-
-
Purification:
-
Filter the precipitated this compound.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
Mandatory Visualization
Caption: Workflow for this compound synthesis via the phthalic anhydride method.
Caption: Workflow for the mild synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 8. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in N-Phthaloyl-DL-methionine synthesis and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phthaloyl-DL-methionine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the reaction of DL-methionine with phthalic anhydride. This reaction is typically carried out by heating the two reagents together, often in a solvent or under solvent-free conditions. The process involves the formation of a phthaloyl group protecting the amino functionality of methionine.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions include:
-
Racemization: Especially at high temperatures, the chiral center of methionine can undergo racemization, leading to a mixture of enantiomers.[1]
-
Oxidation of the thioether group: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide. This can be promoted by heat and the presence of oxidizing agents.
-
Hydrolysis of the product: The N-phthaloyl group can be susceptible to hydrolysis, especially in the presence of strong acids or bases, leading back to phthalic acid and methionine.
-
Formation of phthalamic acid intermediate: Incomplete cyclization during the reaction can result in the formation of the N-phthalamic acid derivative of methionine.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (DL-methionine and phthalic anhydride) on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. Visualization can be achieved using UV light (for aromatic compounds) and specific stains like ninhydrin (B49086) (for free amino groups) or potassium permanganate (B83412) (for oxidizable groups).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Hydrolysis of the product during workup. 4. Inefficient purification. | 1. Increase reaction time or temperature moderately. Monitor by TLC. 2. Optimize the reaction temperature. Temperatures above 140°C can lead to racemization.[1] A solvent-free microwave method at 130°C for a short duration has been reported to be effective.[2] 3. Ensure workup conditions are not too acidic or basic. 4. Optimize crystallization conditions (e.g., solvent system, temperature). |
| Presence of Multiple Spots on TLC | 1. Unreacted starting materials. 2. Formation of side products (e.g., methionine sulfoxide, phthalamic acid). 3. Racemization leading to diastereomers if a chiral starting material was used. | 1. Extend reaction time or increase the equivalents of phthalic anhydride. 2. See "How to Avoid Common Side Reactions" section below. Consider purification by column chromatography if crystallization is ineffective. 3. Use milder reaction conditions (lower temperature, shorter reaction time). Analyze the product using chiral HPLC to determine the enantiomeric excess. |
| Product is an Oil and Does Not Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt purification by column chromatography. 2. Ensure the product is thoroughly dried under vacuum. Try dissolving the oil in a minimal amount of a hot solvent and then slowly cooling to induce crystallization. Seeding with a small crystal of the pure product can also help. |
| Product Appears Discolored | 1. Decomposition at high temperatures. 2. Presence of colored impurities. | 1. Reduce the reaction temperature. 2. Recrystallize the product from a suitable solvent. The use of activated charcoal during recrystallization can help remove colored impurities. |
How to Avoid Common Side Reactions
Racemization
Racemization is a significant concern, particularly when synthesizing optically pure N-Phthaloyl-L-methionine.
-
Mechanism: High temperatures and basic conditions can facilitate the deprotonation of the alpha-carbon of the amino acid, leading to a loss of stereochemical integrity.
-
Avoidance Strategies:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Temperatures exceeding 140°C should generally be avoided.[1]
-
Microwave Synthesis: Utilizing microwave irradiation can significantly shorten the reaction time, which can help in minimizing racemization.[2]
-
Solvent Choice: The use of non-polar solvents in the presence of a tertiary amine like triethylamine (B128534) (TEA) for azeotropic water removal can allow for lower reaction temperatures.[2]
-
Oxidation of the Thioether Group
The thioether in methionine's side chain is prone to oxidation, yielding methionine sulfoxide.
-
Mechanism: The sulfur atom can be oxidized by atmospheric oxygen, especially at elevated temperatures, or by any oxidizing impurities present in the reagents or solvents.
-
Avoidance Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with oxygen.
-
Use of Antioxidants: While not commonly reported for this specific synthesis, the addition of a small amount of an antioxidant could potentially reduce oxidation.
-
Degassed Solvents: If using a solvent, ensure it is degassed prior to use to remove dissolved oxygen.
-
Quantitative Data on Reaction Conditions
While specific quantitative data for the synthesis of this compound is not extensively available in the compiled search results, the following table summarizes the expected qualitative impact of different reaction conditions based on general principles of organic synthesis and information on related reactions.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity (Side Reactions) |
| Temperature | Low (~100-120°C) | Lower yield (slower reaction) | Higher purity (less racemization and degradation) |
| High (>140°C) | Higher yield (faster reaction) | Lower purity (increased racemization and potential for decomposition)[1] | |
| Solvent | Solvent-free | Generally good yield | Can lead to localized overheating and side products if not well-controlled. |
| Non-polar (e.g., Toluene) | Good yield, facilitates water removal | Can be effective in preventing racemization when used with a base at lower temperatures. | |
| Polar aprotic (e.g., DMF) | Good yield | May promote racemization under basic conditions. | |
| Method | Conventional Heating | Standard yields and purities | Longer reaction times may increase the likelihood of side reactions. |
| Microwave Irradiation | Often higher yields in shorter times | Can significantly reduce racemization due to shorter reaction times.[2] |
Experimental Protocols
General Protocol for N-Phthaloylation of DL-Methionine
This protocol is a generalized procedure based on common methods for the N-phthaloylation of amino acids.
Materials:
-
DL-Methionine
-
Phthalic Anhydride (equimolar amount)
-
Solvent (optional, e.g., glacial acetic acid, toluene, or solvent-free)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, combine DL-methionine and an equimolar amount of phthalic anhydride.
-
If using a solvent, add it to the flask.
-
Heat the mixture with stirring. The reaction temperature and time will depend on the chosen method (e.g., reflux in a solvent, or heating the neat mixture). A typical temperature range is 130-180°C.
-
Monitor the reaction progress using TLC. A suitable mobile phase could be a mixture of ethyl acetate (B1210297) and hexane (B92381) with a small amount of acetic acid.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture.
-
If the product crystallizes upon cooling, it can be collected by filtration.
-
If the product does not crystallize, the solvent (if used) can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Wash the purified crystals with a cold solvent and dry them under vacuum.
-
Characterize the final product by determining its melting point and using spectroscopic methods (e.g., IR, NMR).
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Common Side Reactions
Caption: Factors leading to common side reactions and their avoidance.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: N-Phthaloyl-DL-methionine Purification
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of N-Phthaloyl-DL-methionine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials. These include DL-methionine and phthalic acid (formed from the hydrolysis of phthalic anhydride). In some cases, N-(carboxybenzoyl)-DL-methionine may also be present as a byproduct.
Q2: What is the recommended method for purifying crude this compound?
A2: The most common and effective method for purifying this compound is recrystallization. A mixed solvent system of ethanol (B145695) and water is generally effective.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several methods. The most common are High-Performance Liquid Chromatography (HPLC) and melting point analysis. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Possible Causes and Solutions:
| Cause | Solution |
| Product is too soluble in the recrystallization solvent. | If using a high ratio of ethanol to water, your product may remain in the mother liquor. Gradually add water to the cold solution to induce further precipitation. |
| Insufficient cooling of the recrystallization mixture. | Ensure the solution is thoroughly chilled, preferably in an ice bath, to maximize crystal formation before filtration. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. |
| Incomplete initial reaction. | Ensure the initial reaction between DL-methionine and phthalic anhydride (B1165640) has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC). |
Problem 2: Oily Product Instead of Crystals
Possible Causes and Solutions:
| Cause | Solution |
| Solution is supersaturated. | Add a small amount of the hot solvent mixture to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of pure product can also promote crystallization over oiling out. |
| Presence of impurities. | Impurities can inhibit crystal lattice formation. Attempt to "salt out" the product by adding a small amount of water to the oily mixture and scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If this fails, an additional purification step, such as column chromatography, may be necessary. |
| Cooling the solution too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of well-defined crystals. |
Problem 3: Product Contaminated with Starting Materials
Possible Causes and Solutions:
| Cause | Solution |
| Phthalic acid co-precipitation. | Phthalic acid is sparingly soluble in cold water. Ensure the initial crude product is thoroughly washed with cold water after the reaction workup and before recrystallization. The pH of the solution during workup should be carefully controlled. |
| Unreacted DL-methionine present. | DL-methionine is soluble in water but much less soluble in ethanol/water mixtures than this compound. A well-executed recrystallization from an appropriate ethanol/water ratio should effectively remove it. |
Experimental Protocols
Synthesis of this compound
A general procedure involves reacting DL-methionine with phthalic anhydride.[1] A mixture of phthalic anhydride (1 equivalent) and DL-methionine (1 equivalent) is refluxed in glacial acetic acid for 2-5 hours.[2][3] The progress of the reaction can be monitored by TLC.
Purification by Recrystallization
-
After the reaction is complete, the glacial acetic acid is removed under reduced pressure.
-
The resulting residue is treated with water and acidified with dilute hydrochloric acid.
-
The crude product precipitates and is collected by filtration.
-
The crude solid is then dissolved in a minimal amount of hot ethanol.
-
Hot water is added dropwise to the ethanol solution until the solution becomes slightly turbid.
-
A small amount of hot ethanol is added to redissolve the precipitate and obtain a clear solution.
-
The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to complete crystallization.
-
The purified crystals are collected by filtration, washed with a cold ethanol/water mixture, and dried.[1]
Purity Analysis
Melting Point Determination
The melting point of pure this compound should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity. While a definitive melting point is not consistently reported in the literature, a narrow range is expected for a pure compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to assess the purity of this compound.
General HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid) |
| Detection | UV at approximately 220 nm or 254 nm |
| Flow Rate | 1.0 mL/min |
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Preventing degradation of N-Phthaloyl-DL-methionine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Phthaloyl-DL-methionine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to two primary degradation pathways:
-
Oxidation of the methionine side chain: The sulfur atom in the methionine moiety is prone to oxidation, forming this compound sulfoxide (B87167) and subsequently this compound sulfone. This is a common degradation route for methionine and its derivatives.[1][2][3][4]
-
Hydrolysis of the phthalimide (B116566) group: The phthalimide ring can undergo hydrolysis, particularly under basic conditions, leading to the formation of phthalic acid and DL-methionine.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, solutions of this compound should be stored at 2-8°C in the dark.[5] For long-term storage, freezing the solution at -20°C or below is recommended. It is also advisable to use freshly prepared solutions for experiments whenever possible.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution can significantly impact the stability of this compound. Acidic conditions can promote the hydrolysis of the phthalimide group, although it is generally more stable than under basic conditions. Strongly basic solutions will readily hydrolyze the phthalimide ring. The solubility of the parent compound, DL-methionine, is also pH-dependent, which may influence the overall behavior of the derivative in solution.[6]
Q4: Is this compound sensitive to light?
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound.
Issue 1: Loss of compound purity over time in solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation | 1. Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). 2. Add an antioxidant, such as L-methionine, to the formulation.[7] 3. Store solutions under an inert atmosphere. | The methionine sulfur is susceptible to oxidation by dissolved oxygen. Removing oxygen and adding sacrificial antioxidants can mitigate this.[1][2][4] |
| Hydrolysis | 1. Maintain the pH of the solution in the neutral to slightly acidic range (pH 5-7). 2. Avoid high temperatures when working with solutions. | The phthalimide group is more stable at neutral to slightly acidic pH and hydrolysis is accelerated at higher temperatures. |
| Microbial Contamination | 1. Use sterile solvents and glassware. 2. Filter-sterilize the final solution using a 0.22 µm filter. | Microorganisms can metabolize the compound, leading to its degradation. |
Issue 2: Unexpected peaks observed during analytical chromatography (e.g., HPLC).
| Potential Cause | Troubleshooting Step | Expected Observation |
| Oxidation Products | 1. Analyze the sample by LC-MS to identify the mass of the unexpected peaks. 2. Synthesize or purchase standards of this compound sulfoxide and sulfone for comparison. | Oxidation to the sulfoxide will result in a mass increase of 16 Da, and oxidation to the sulfone will result in a mass increase of 32 Da.[4] |
| Hydrolysis Products | 1. Analyze the sample by LC-MS. 2. Compare the retention time with standards of DL-methionine and phthalic acid. | The presence of peaks corresponding to the mass and retention time of DL-methionine and phthalic acid would confirm hydrolysis. |
Experimental Protocols
Protocol 1: Stability Study of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound under various conditions.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer, organic solvent).
-
Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the entire batch.
-
Storage Conditions: Store the aliquots under different conditions to be tested (e.g., varying temperature, pH, light exposure).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
-
Analysis: Analyze the samples immediately by a validated analytical method, such as reverse-phase HPLC with UV detection, to determine the concentration of the parent compound and any degradation products.[3][8]
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Protocol 2: Analytical Method for this compound and its Degradation Products by HPLC
This protocol provides a starting point for developing an HPLC method for purity testing.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
Note: This method should be optimized and validated for your specific application.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 5464-44-8,this compound | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jofamericanscience.org [jofamericanscience.org]
Overcoming challenges in the deprotection of N-Phthaloyl-DL-methionine
Welcome to the technical support center for the deprotection of N-Phthaloyl-DL-methionine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The three most common methods for cleaving the phthaloyl protecting group from this compound are hydrazinolysis, reductive deprotection with sodium borohydride (B1222165), and acid hydrolysis. Each method has its own advantages and disadvantages regarding reaction conditions, yield, and potential side reactions.
Q2: I am observing incomplete deprotection. What are the likely causes and how can I resolve this?
A2: Incomplete deprotection can be due to several factors:
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Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the appropriate temperature for the chosen method.
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Reagent quality or quantity: Use fresh, high-quality reagents and ensure the correct molar excess is used. For instance, with hydrazinolysis, using an insufficient amount of hydrazine (B178648) hydrate (B1144303) can lead to a partial reaction.
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Solvent issues: The choice of solvent is crucial for solubility and reactivity. Ensure your starting material is fully dissolved.
To resolve this, you can try extending the reaction time, increasing the amount of the deprotecting agent, or switching to a different solvent or a more robust deprotection method.[1][2]
Q3: What are the potential side reactions I should be aware of when deprotecting this compound?
A3: The methionine side chain is susceptible to oxidation and S-alkylation.
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Oxidation: The thioether group of methionine can be oxidized to methionine sulfoxide, especially under harsh acidic conditions or in the presence of oxidizing agents.
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S-Alkylation: In the presence of carbocations, which can be generated from other protecting groups under acidic conditions, the sulfur atom in the methionine side chain can be alkylated.
While the primary deprotection methods for the phthaloyl group are not strongly acidic, it is crucial to consider the overall stability of the molecule, especially if other acid-labile protecting groups are present.[3]
Q4: How can I purify the final DL-methionine product after deprotection?
A4: Purification strategies depend on the deprotection method used and the resulting byproducts.
-
Precipitation: After acid hydrolysis, phthalic acid can be precipitated from the cooled reaction mixture and removed by filtration. The desired DL-methionine can then be crystallized from the filtrate by adjusting the pH and adding a suitable solvent like ethanol (B145695).[4]
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Extraction: The byproduct from the sodium borohydride method, phthalide (B148349), can be removed by extraction.[5]
-
Ion-Exchange Chromatography: For high purity, especially after methods that leave soluble byproducts, ion-exchange chromatography is an effective purification technique.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or increase the temperature according to the protocol. Increase the molar equivalent of the deprotecting reagent.[1] |
| Product loss during workup. | Optimize the precipitation and filtration steps. Ensure the pH is correctly adjusted for crystallization. For small-scale reactions, consider chromatographic purification to minimize transfer losses. | |
| Formation of Unknown Impurities | Side reactions involving the methionine side chain. | If oxidation is suspected (e.g., under acidic conditions), consider performing the reaction under an inert atmosphere. If S-alkylation is a concern due to other protecting groups, a milder deprotection method should be chosen. |
| Reaction with other functional groups. | If your molecule contains other sensitive groups (e.g., esters), hydrazinolysis might not be suitable. Consider the milder sodium borohydride method.[2][5] | |
| Difficulty Removing Byproducts | Phthalhydrazide (B32825) (from hydrazinolysis) is soluble in the reaction mixture. | After removing the solvent, an acid/base workup can help separate the basic amine product from the acidic phthalhydrazide byproduct. |
| Phthalic acid (from acid hydrolysis) co-precipitates with the product. | Ensure the initial precipitation of phthalic acid is done from a sufficiently acidic aqueous solution before inducing product crystallization.[4] |
Experimental Protocols & Data
Deprotection Method Comparison
| Method | Reagents | Typical Conditions | Yield | Key Considerations |
| Hydrazinolysis | Hydrazine hydrate, Ethanol or DMF | Reflux or room temperature, 1-3 hours | Good to Excellent | Can react with other carbonyl groups (e.g., esters). Phthalhydrazide byproduct removal is necessary.[1] |
| Reductive Deprotection | Sodium borohydride, Acetic acid, 2-Propanol/Water | Room temperature for reduction, then 80°C for cyclization | High | Milder conditions, less likely to affect other functional groups. Avoids the use of hydrazine.[5][6] |
| Acid Hydrolysis | Concentrated Hydrochloric acid, Water | Reflux, 1.5 - 2.5 hours | Good | Harsh conditions may not be suitable for sensitive substrates. Phthalic acid byproduct is easily removed by precipitation.[4] |
Protocol 1: Hydrazinolysis
-
Dissolve this compound in ethanol or DMF.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
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The reaction mixture can be stirred at room temperature or refluxed for 1-3 hours, monitoring by TLC. A study suggests that 60% hydrazine in DMF for 1-3 hours can provide optimal yields.[1]
-
After completion, the solvent is evaporated.
-
The residue is taken up in an appropriate solvent, and an acid/base workup is performed to separate the DL-methionine from the phthalhydrazide byproduct.
Protocol 2: Reductive Deprotection with Sodium Borohydride
This is a two-stage, one-flask operation.[5][6]
-
Reduction: To a stirred solution of this compound in a 6:1 mixture of 2-propanol and water, add sodium borohydride (NaBH4) (approximately 5 equivalents). Stir at room temperature for 24 hours or until TLC indicates complete consumption of the starting material.
-
Cyclization and Amine Release: Carefully add glacial acetic acid. Once the initial foaming subsides, heat the mixture to 80°C for 2 hours.
-
Workup: The crude reaction mixture can be purified by ion-exchange chromatography or by an appropriate extraction procedure to remove the phthalide byproduct.[5][6]
Protocol 3: Acid Hydrolysis
This protocol is adapted from the deprotection of a similar phthalimido-containing precursor to methionine.[4]
-
Suspend the this compound derivative in hot water and add concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for approximately 1.5 hours.
-
Add more concentrated hydrochloric acid and continue heating for another 45 minutes.
-
Cool the solution to allow the phthalic acid byproduct to precipitate.
-
Filter the mixture to remove the phthalic acid.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in a minimal amount of hot water.
-
Add pyridine (B92270) to adjust the pH and then pour the solution into hot absolute ethanol to crystallize the DL-methionine.
-
Filter and dry the product.
Visualized Workflows and Logic
Below are diagrams illustrating the experimental workflows and a troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. PURIFICATION OF L-METHIONINE AND N-ACETYL-D-METHIONINE FROM THE MIXTURE OF ENZYMATICALLY DEACYLATED N-ACETYL-DL-METHIONINE | Semantic Scholar [semanticscholar.org]
Identifying and removing impurities from synthesized N-Phthaloyl-DL-methionine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phthaloyl-DL-methionine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound from phthalic anhydride (B1165640) and DL-methionine?
A1: The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of DL-methionine acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring to form an intermediate phthalamic acid derivative. Subsequent heating in the presence of a dehydrating agent like acetic acid promotes intramolecular cyclization via a second nucleophilic acyl substitution, eliminating a molecule of water to form the final this compound product.
Q2: What are the most common impurities I might encounter in my synthesized this compound?
A2: Common impurities include unreacted starting materials (DL-methionine and phthalic anhydride), phthalic acid (formed by the hydrolysis of phthalic anhydride or the product), and methionine sulfoxide (B87167) (resulting from the oxidation of the methionine side chain). Since the synthesis starts with DL-methionine, the product will be a racemic mixture of N-Phthaloyl-D-methionine and N-Phthaloyl-L-methionine.
Q3: How can I effectively remove these impurities?
A3: Recrystallization is a common and effective method for purifying this compound. Ethanol (B145695) is a frequently used solvent for this purpose. For more challenging separations, column chromatography on silica (B1680970) gel can be employed.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The product, being less polar than DL-methionine, will have a higher Rf value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation (based on TLC) | 1. Insufficient reaction temperature or time.2. Inadequate mixing of reactants.3. Degradation of starting materials. | 1. Ensure the reaction is refluxed at the appropriate temperature for the recommended duration.2. Use a magnetic stirrer to ensure the reaction mixture is homogeneous.3. Check the purity and integrity of your DL-methionine and phthalic anhydride. |
| Multiple Spots on TLC of Crude Product | 1. Presence of unreacted starting materials.2. Formation of by-products like phthalic acid. | 1. Refer to the TLC analysis section to identify the spots. If starting materials are present, consider extending the reaction time.2. Proceed with the purification steps (recrystallization) to remove impurities. |
| Product is an Oil and Does Not Solidify | 1. Presence of significant impurities.2. Residual solvent. | 1. Attempt to purify the oil by column chromatography.2. Ensure all solvent has been removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization. |
| Low Yield After Recrystallization | 1. Product is too soluble in the recrystallization solvent.2. Premature crystallization during hot filtration.3. Insufficient cooling to induce crystallization. | 1. Reduce the amount of solvent used for recrystallization. Cool the solution in an ice bath to maximize crystal formation.2. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.3. Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes. |
| Product Appears Discolored | 1. Presence of colored impurities.2. Decomposition at high temperatures. | 1. Consider treating the recrystallization solution with activated charcoal to remove colored impurities.2. Avoid excessive heating during the reaction and purification steps. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-phthaloyl amino acids.
Materials:
-
DL-methionine
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine DL-methionine (1 equivalent) and phthalic anhydride (1.05 equivalents).
-
Add glacial acetic acid to the flask (approximately 3-5 mL per gram of DL-methionine).
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Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by TLC. A typical reaction time is 2-4 hours.
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After the reaction is complete (as indicated by the consumption of DL-methionine on TLC), allow the mixture to cool to room temperature.
-
Remove the glacial acetic acid under reduced pressure using a rotary evaporator.
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To the resulting residue, add a small amount of cold water and stir vigorously.
-
Collect the crude solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Thin-Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A common solvent system is a mixture of n-butanol, glacial acetic acid, and water. A typical ratio is 4:1:1 (v/v/v).[1][2]
-
Visualization:
-
UV light (254 nm) for visualizing aromatic compounds (phthalic anhydride, phthalic acid, and the product).
-
Ninhydrin stain for visualizing compounds with primary or secondary amine groups (DL-methionine).[1]
-
Table 1: Estimated Rf Values and Visualization on TLC
| Compound | Estimated Rf Value * | Visualization with UV (254 nm) | Visualization with Ninhydrin |
| DL-methionine | 0.2 - 0.3 | No | Yes (Purple/Blue spot) |
| Phthalic Anhydride | > 0.8 | Yes | No |
| Phthalic Acid | < 0.1 | Yes | No |
| This compound | 0.6 - 0.7 | Yes | No |
| Methionine Sulfoxide | ~ 0.15 | No | Yes |
*Note: Rf values are estimates and can vary depending on the exact TLC conditions (plate manufacturer, chamber saturation, temperature, etc.).
Identification of Impurities
Spectroscopic Data
1. Unreacted DL-methionine:
-
FTIR (cm⁻¹): Broad O-H stretch (carboxylic acid) around 3000-2500, N-H stretch (amine) around 3100-3000, C=O stretch (carboxylic acid) around 1700.
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¹H NMR: Presence of a signal for the α-proton adjacent to the amino group.
2. Unreacted Phthalic Anhydride:
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FTIR (cm⁻¹): Characteristic symmetric and asymmetric C=O stretching of an anhydride at approximately 1850 and 1780.
-
¹H NMR: Aromatic protons will be visible in the spectrum.
3. Phthalic Acid:
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FTIR (cm⁻¹): Very broad O-H stretch (carboxylic acid) from 3300-2500, C=O stretch (carboxylic acid) around 1700.
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¹H NMR: Aromatic protons and a broad singlet for the carboxylic acid protons.
4. Methionine Sulfoxide:
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FTIR (cm⁻¹): A strong S=O stretch will appear around 1050.
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¹H NMR: The chemical shift of the S-methyl protons will be shifted downfield compared to methionine.
5. This compound (Product):
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FTIR (cm⁻¹): Absence of N-H stretches. Strong C=O stretches for the imide group around 1770 and 1715. C=O stretch for the carboxylic acid around 1720.
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¹H NMR: Aromatic protons of the phthaloyl group, a characteristic downfield shift of the α-proton of methionine, and the S-methyl singlet.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and addressing impurities.
References
Technical Support Center: Scaling Up N-Phthaloyl-DL-methionine Production for Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of N-Phthaloyl-DL-methionine. It includes detailed experimental protocols, a troubleshooting guide for common issues, and frequently asked questions to ensure a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the reaction of DL-methionine with a phthaloylating agent. Key methods include:
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Reaction with Phthalic Anhydride (B1165640): This is a classical and cost-effective method that typically involves heating DL-methionine and phthalic anhydride in a solvent like glacial acetic acid.[1][2]
-
Microwave-Assisted Synthesis: A solvent-free approach where DL-methionine and phthalic anhydride are heated using microwave irradiation, which can significantly reduce reaction times.[3][4]
-
Mild Phthaloylation using N-(Ethoxycarbonyl)phthalimide: This method is performed under milder conditions, which can be advantageous for preventing side reactions and racemization, though the reagent is more expensive.
Q2: What are the main challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several challenges:
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Heat Transfer: Ensuring uniform heating in larger reaction vessels is critical to avoid localized overheating, which can lead to side reactions and degradation of the product.
-
Mixing: Efficient mixing is necessary to maintain a homogeneous reaction mixture, especially when dealing with slurries of reactants.
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Side Reactions: The sulfur atom in methionine is susceptible to oxidation and S-alkylation, which can become more pronounced at larger scales and with prolonged reaction times.[5][6]
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Purification: Isolating the pure product from unreacted starting materials and byproducts can be more complex at a larger scale, often requiring optimized crystallization or chromatographic methods.
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Solvent Handling: The use of large volumes of solvents like glacial acetic acid requires appropriate safety and handling protocols.
Q3: How can I minimize the oxidation of the methionine sulfur during the synthesis?
A3: Minimizing oxidation is crucial for obtaining a high-purity product. Consider the following strategies:
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Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to reduce exposure to oxygen.
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Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further minimize oxidation.
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Control of Reaction Temperature: Avoid excessive temperatures, as higher temperatures can accelerate oxidation rates.
-
Addition of Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, although this would need to be carefully evaluated for compatibility with the reaction and ease of removal during purification.[7]
Q4: What is S-alkylation and how can it be prevented?
A4: S-alkylation is a side reaction where the sulfur atom of methionine acts as a nucleophile and is alkylated, leading to the formation of a sulfonium (B1226848) salt.[8] This can be a concern if reactive alkylating agents are present. In the context of N-phthaloylation, this is less common but can occur if impurities in the starting materials or solvents can generate electrophiles. To prevent this, ensure the use of high-purity reagents and solvents.
Experimental Protocols
Method 1: Synthesis via Reaction with Phthalic Anhydride in Glacial Acetic Acid
This protocol is adapted from general procedures for the N-phthaloylation of amino acids.[1][2]
Materials:
-
DL-Methionine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
10% Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Ether
Equipment:
-
Round-bottom flask of appropriate size for the desired scale
-
Reflux condenser
-
Heating mantle with temperature control and stirring capabilities
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask, combine DL-methionine (1 equivalent) and phthalic anhydride (1 equivalent). For every 25 mmol of DL-methionine, use approximately 20 mL of glacial acetic acid.[1]
-
Reaction: Heat the mixture to reflux with stirring for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool slightly and remove the glacial acetic acid under reduced pressure using a rotary evaporator. This will result in a sticky, oily residue.[1]
-
Hydrolysis of Anhydride: Add deionized water (approximately 15 mL for every 25 mmol of initial reactants) to the oily residue and acidify with 10% HCl. Reflux the mixture for 1 hour to hydrolyze any remaining phthalic anhydride.[1]
-
Extraction and Isolation: Cool the mixture. The product may precipitate out. If not, extract the aqueous mixture with ether. The product is typically in the organic phase.
-
Crystallization: Concentrate the organic phase to obtain the crude product. Recrystallize the solid from an ethanol-water mixture to obtain pure this compound.[1]
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Comparison of Synthesis Methods for N-Phthaloylation of Amino Acids (Illustrative)
| Method | Reactants | Solvent | Reaction Time | Yield (%) | Purity (%) | Scale-Up Feasibility |
| Phthalic Anhydride | DL-Methionine, Phthalic Anhydride | Glacial Acetic Acid | 5-7 hours[1] | 70-85 (estimated) | >95 (after recrystallization) | Good, cost-effective |
| Microwave-Assisted | DL-Methionine, Phthalic Anhydride | Solvent-free | 10-15 minutes[3][4] | 85-95 (reported for other amino acids) | High | Moderate, requires specialized equipment |
| N-Carbethoxyphthalimide | DL-Methionine, N-Carbethoxyphthalimide | Aqueous solution | ~15 minutes | ~90 (reported for other amino acids) | High | Good, milder conditions, but more expensive reagent |
Note: Yields for DL-methionine are estimated based on typical yields for other amino acids, as specific comparative data for this compound was not available in the searched literature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Loss of product during workup or purification | - Extend the reaction time and monitor by TLC.- Optimize the extraction and recrystallization steps. Ensure the pH is appropriate for product precipitation/extraction. |
| Product is an oil and does not solidify | - Presence of impurities- Residual solvent | - Purify the oil using column chromatography.- Ensure complete removal of the reaction solvent (e.g., glacial acetic acid) under high vacuum. |
| Presence of unreacted DL-methionine | - Insufficient heating or reaction time- Poor mixing in the reaction vessel | - Ensure the reaction is maintained at the correct temperature for the specified duration.- Improve stirring efficiency, especially at a larger scale. |
| Product discoloration (yellowing) | - Overheating during the reaction- Oxidation of the methionine sulfur | - Carefully control the reaction temperature.- Conduct the reaction under an inert atmosphere (e.g., nitrogen).[7] |
| Formation of a byproduct with a mass increase of 16 Da | - Oxidation of the methionine thioether to a sulfoxide[9] | - Implement measures to prevent oxidation (inert atmosphere, degassed solvents).- If oxidation occurs, consider methods for the reduction of methionine sulfoxide, though this adds complexity to the process.[9] |
| Formation of sulfonium salt byproducts | - Alkylation of the methionine sulfur by reactive electrophiles | - Use high-purity reagents and solvents to avoid contaminants that could act as alkylating agents. |
| Difficulty in filtering the product | - Very fine crystals formed during precipitation | - Adjust the rate of cooling or the solvent composition during crystallization to encourage the formation of larger crystals. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Common Issues
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
- 8. Sulphonium salt formation from the reaction of methionine with some aziridine alkylating agents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. biotage.com [biotage.com]
Minimizing oxidation of the methionine residue during synthesis and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of methionine residues during peptide synthesis and handling.
Frequently Asked Questions (FAQs)
1. What is methionine oxidation and why is it a concern during peptide synthesis and handling?
Methionine, an amino acid containing a sulfur atom in its side chain, is susceptible to oxidation, primarily forming methionine sulfoxide (B87167) (Met(O)). This oxidation introduces an additional oxygen atom, resulting in a mass increase of +16 Da.[1][2] This modification can alter the peptide's physicochemical properties, including its structure, solubility, and biological activity, and can complicate purification and analysis.[3][4][5]
2. When is methionine oxidation most likely to occur?
While some oxidation can occur during synthesis cycles, the most critical stage for methionine oxidation is during the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA).[2][6][7] Oxidation can also occur during prolonged storage, especially in solution and when exposed to air.[8][9]
3. What are the common signs of methionine oxidation in my peptide sample?
The most common indicator of methionine oxidation is an unexpected mass increase of +16 Da (or multiples of 16 for peptides with multiple methionine residues) in mass spectrometry analysis.[1][6] You may also observe peak splitting or broadening in your HPLC chromatogram, as the oxidized and unoxidized forms of the peptide will have different retention times.[8]
4. How can I prevent methionine oxidation during peptide synthesis?
The most effective strategy to prevent methionine oxidation during synthesis is the use of "scavengers" in the cleavage cocktail.[6][7] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also help minimize exposure to atmospheric oxygen.[6]
5. What are scavengers and how do they work to prevent methionine oxidation?
Scavengers are nucleophilic compounds added to the TFA cleavage mixture. They act by trapping reactive carbocations that are generated during the removal of protecting groups, preventing these reactive species from reacting with and oxidizing the methionine residue. Some scavengers also have reducing properties that can help prevent or reverse oxidation.[6][7]
6. Can methionine oxidation be reversed?
Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be achieved through post-synthesis reduction procedures using specific reagents.[1][6][10]
7. How should I store my methionine-containing peptides to minimize oxidation?
For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a dry, dark, and airtight container.[11][12][13] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[9] For peptides in solution, which are more susceptible to oxidation, it is best to prepare fresh solutions for each use. If short-term storage in solution is necessary, store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[9] Purging the vial with an inert gas like argon or nitrogen before sealing can also help prevent oxidation.[12]
8. Does methionine oxidation affect the biological activity of my peptide?
Yes, the oxidation of methionine can significantly impact the biological activity of a peptide. The introduction of the polar sulfoxide group can alter the peptide's conformation and its ability to bind to its target.[3][4]
Troubleshooting Guide
1. Problem: My mass spectrometry analysis shows a peak at +16 Da from the expected mass.
-
Likely Cause: This mass shift corresponds to the oxidation of one methionine residue to methionine sulfoxide (Met(O)).[1][6]
-
Troubleshooting Steps:
-
Optimize Cleavage Conditions: Use a freshly prepared cleavage cocktail containing scavengers known to reduce oxidation. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[6]
-
Post-Synthesis Reduction: If oxidation has already occurred, you can reduce the purified peptide. A common protocol involves treatment with ammonium (B1175870) iodide and dimethyl sulfide (B99878).[1][6]
-
2. Problem: I observe peak splitting or broadening in my HPLC chromatogram for a methionine-containing peptide.
-
Likely Cause: The presence of both the desired peptide and its oxidized form (methionine sulfoxide) can lead to multiple peaks or a broadened peak due to their different polarities and retention times.[8] The two diastereomers of methionine sulfoxide can also sometimes be resolved.[8]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Analyze the different peaks by mass spectrometry to confirm the presence of the +16 Da mass shift in one of the populations.
-
Implement Preventative Measures: For future syntheses, use an optimized cleavage cocktail with scavengers.
-
Perform Reduction: Reduce the existing batch of peptide to convert the methionine sulfoxide back to methionine, which should result in a single, sharp peak on HPLC.
-
3. Problem: My peptide has reduced solubility compared to what was expected.
-
Likely Cause: While the oxidation of methionine to the more polar methionine sulfoxide can sometimes increase solubility, in other cases, conformational changes induced by oxidation can lead to aggregation and decreased solubility.[4][14]
-
Troubleshooting Steps:
-
Analyze for Oxidation: Check for the presence of methionine sulfoxide using mass spectrometry.
-
Attempt Reduction: If oxidation is confirmed, a reduction protocol may restore the native peptide and its expected solubility.
-
Optimize Solubilization: Experiment with different solvent systems, pH adjustments, or the addition of denaturants to improve the solubility of the oxidized peptide.
-
4. Problem: The biological activity of my synthetic peptide is lower than expected.
-
Likely Cause: Oxidation of a critical methionine residue can alter the peptide's three-dimensional structure, affecting its interaction with its biological target and reducing its activity.[3][4]
-
Troubleshooting Steps:
-
Assess Purity and Identity: Thoroughly characterize the peptide by HPLC and mass spectrometry to confirm its purity and identify any modifications, including oxidation.
-
Reduce the Peptide: If methionine oxidation is detected, perform a reduction reaction and re-evaluate the biological activity of the reduced peptide.
-
Consider Synthesis of an Analog: If oxidation is a persistent issue and cannot be readily reversed without compromising the peptide, consider synthesizing an analog where the methionine is replaced with a non-oxidizable amino acid like norleucine.[15]
-
Data Presentation
Table 1: Common Scavengers for Preventing Methionine Oxidation in Cleavage Cocktails
| Scavenger | Typical Concentration in TFA | Function | Reference |
| Triisopropylsilane (TIS) | 2.5% - 5% | Reduces oxidation and scavenges carbocations. | [6] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Potent scavenger for tert-butyl cations. | [6] |
| Thioanisole | 5% | Scavenges carbocations and helps prevent oxidation. | [6] |
| Dimethylsulfide (DMS) | 2% - 5% | Reduces methionine sulfoxide and scavenges. | [6][10] |
| Ammonium Iodide (NH₄I) | 1.5% | In combination with DMS, reduces methionine sulfoxide. | [1][7] |
| Triphenylphosphine (PPh₃) | 1 mg/mL | In combination with TMSCl, highly effective in preventing oxidation. | [2][7] |
| Trimethylsilyl chloride (TMSCl) | 5% | In combination with PPh₃, highly effective in preventing oxidation. | [2][7] |
Table 2: Comparison of a Standard vs. Optimized Cleavage Cocktail for a Met-Containing Peptide
| Cleavage Cocktail | Peptide | % Oxidation (Met(O)) | % S-alkylation | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | Ac-Cys-Met-Glu-Glu-Pro-Asp-OH | 7.6% | 3.9% | [2] |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Ac-Cys-Met-Glu-Glu-Pro-Asp-OH | 0% | ~5% | [2] |
Experimental Protocols
Protocol 1: Cleavage with an Optimized Scavenger Cocktail to Prevent Methionine Oxidation
This protocol is adapted from a study that demonstrated the eradication of methionine oxidation during cleavage.[2][7]
-
Resin Preparation: Place the dried peptide-resin (e.g., 10 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a peptide containing Cysteine and Methionine, a recommended cocktail is:
-
Trifluoroacetic acid (TFA): 8.5 mL
-
Anisole: 0.5 mL
-
Triisopropylsilane (TIS): 0.5 mL
-
Trimethylsilyl chloride (TMSCl): 0.5 mL
-
Dimethyl sulfide (Me₂S): 0.5 mL
-
Triphenylphosphine (PPh₃): 10 mg
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1 mL per 10 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide (Met(O))
This protocol is a common method for reducing oxidized methionine residues in a purified peptide.[1][6]
-
Peptide Dissolution: Dissolve the peptide containing Met(O) in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS). A typical concentration is a 10-fold molar excess of each reagent relative to the peptide.
-
Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide. Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC or mass spectrometry. The reaction is typically complete within a few hours.
-
Purification: Once the reduction is complete, purify the peptide using standard methods such as reversed-phase HPLC to remove the reagents and any byproducts.
Visualizations
Caption: The reversible oxidation of methionine to methionine sulfoxide.
Caption: Troubleshooting workflow for suspected methionine oxidation.
References
- 1. biotage.com [biotage.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Storage - Altara Peptides [altarapeptides.com]
- 12. Best Practices for Storing Peptides | Guide to Peptide Storage & Stability [biogenpeptides.us]
- 13. cernumbiosciences.com [cernumbiosciences.com]
- 14. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Methionine Protection: N-Phthaloyl-DL-methionine vs. Boc, Fmoc, and Cbz Protecting Groups
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for amino acids is a critical decision that profoundly influences the efficiency, purity, and overall success of peptide synthesis and other organic transformations. Methionine, with its thioether side chain, presents unique challenges, primarily its susceptibility to oxidation. This guide provides an objective comparison of the efficacy of N-Phthaloyl-DL-methionine with other commonly used methionine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).
This comparison is based on available experimental data for the synthesis and deprotection of these protected methionine derivatives, offering insights into their respective advantages and limitations.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the synthesis and deprotection of this compound and its common alternatives. It is important to note that the data is collated from various sources, and direct comparison of yields may not be entirely equitable due to differing reaction conditions.
Table 1: Comparison of Synthesis of Protected DL-Methionine Derivatives
| Protecting Group | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-Phthaloyl | Phthalic Anhydride (B1165640) | Acetic Acid | Reflux, 2 hours | ~95-98% (of intermediate) | Organic Syntheses |
| Boc | Di-tert-butyl dicarbonate (B1257347), Sodium Hydroxide (B78521) | Water, Acetonitrile | 0°C to Room Temp, 12 hours | 95% | ChemicalBook |
| Fmoc | Fmoc-OSu, Sodium Bicarbonate | Dioxane, Water | Room Temperature, Overnight | >90% (general) | Benchchem |
| Cbz | Benzyl (B1604629) Chloroformate, Sodium Hydroxide | Water, Dioxane | 0°C to Room Temp | High (not specified) | General Protocols |
Table 2: Comparison of Deprotection Conditions and Efficacy
| Protecting Group | Deprotection Reagent | Common Conditions | Key Considerations |
| N-Phthaloyl | Hydrazine Hydrate (B1144303) | Reflux in Ethanol (B145695) or Methanol (B129727) | Forms a stable phthalhydrazide (B32825) byproduct. Can require acidic workup. |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (B109758) (DCM) | Harsh acidic conditions can lead to side reactions with sensitive residues. |
| Fmoc | Piperidine (B6355638) | 20-50% Piperidine in Dimethylformamide (DMF) | Mild basic conditions, orthogonal to acid-labile groups. |
| Cbz | Catalytic Hydrogenolysis (H₂/Pd-C) | H₂ gas, Palladium on Carbon | Not suitable for peptides containing other reducible groups. |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of each protected methionine derivative are provided below.
This compound Synthesis and Deprotection
Synthesis Protocol:
-
A mixture of DL-methionine and phthalic anhydride is refluxed in glacial acetic acid for 2 hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold acetic acid and then water to remove impurities.
-
The final product, this compound, is dried under vacuum.
Deprotection Protocol (Hydrazinolysis):
-
This compound is dissolved in ethanol or methanol.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for 1-2 hours.
-
The reaction mixture is cooled, and the precipitated phthalhydrazide is removed by filtration.
-
The filtrate is acidified with hydrochloric acid and then concentrated under reduced pressure.
-
The resulting residue is taken up in water, and the pH is adjusted to the isoelectric point of methionine to precipitate the free amino acid.
Boc-DL-methionine Synthesis and Deprotection
Synthesis Protocol: [1]
-
DL-methionine is dissolved in a mixture of water and acetonitrile, and sodium hydroxide is added.[1]
-
The solution is cooled to 0°C, and di-tert-butyl dicarbonate is added slowly.[1]
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]
-
Acetonitrile is removed under reduced pressure.[1]
-
The aqueous solution is washed with an organic solvent, then acidified to pH 3-4 with a mild acid (e.g., citric acid).
-
The product, Boc-DL-methionine, is extracted with an organic solvent and dried.[1]
Deprotection Protocol (Acidolysis):
-
Boc-DL-methionine is dissolved in dichloromethane (DCM).
-
An equal volume of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 30-60 minutes.
-
The solvent and excess TFA are removed under reduced pressure to yield the deprotected methionine as a TFA salt.
Fmoc-DL-methionine Synthesis and Deprotection
Synthesis Protocol:
-
DL-methionine is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
A solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in dioxane is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction mixture is diluted with water and washed with diethyl ether.
-
The aqueous layer is acidified to pH 2 with cold 1M HCl.
-
The precipitated Fmoc-DL-methionine is collected by filtration, washed with water, and dried.
Deprotection Protocol (Base Cleavage):
-
Fmoc-DL-methionine is dissolved in dimethylformamide (DMF).
-
A solution of 20% piperidine in DMF is added, and the mixture is stirred at room temperature for 10-30 minutes.
-
The solvent is removed under reduced pressure, and the residue is triturated with ether to precipitate the deprotected methionine.
Cbz-DL-methionine Synthesis and Deprotection
Synthesis Protocol:
-
DL-methionine is dissolved in an aqueous solution of sodium hydroxide and cooled to 0°C.
-
Benzyl chloroformate is added dropwise while maintaining the pH between 9 and 10 with the addition of more sodium hydroxide solution.
-
The reaction is stirred at 0°C for 1-2 hours.
-
The reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate.
-
The aqueous layer is acidified to pH 2 with cold 1M HCl.
-
The precipitated Cbz-DL-methionine is collected by filtration, washed with water, and dried.
Deprotection Protocol (Hydrogenolysis):
-
Cbz-DL-methionine is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalytic amount of palladium on activated carbon (10% Pd/C) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure to yield the deprotected methionine.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and deprotection of methionine using the four protecting groups.
References
A Comparative Guide to the Validation of Analytical Methods for N-Phthaloyl-DL-methionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods applicable to the validation of N-Phthaloyl-DL-methionine. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common analytical techniques used for the closely related parent compound, DL-methionine, and its derivatives. The principles and experimental protocols described herein can be readily adapted for the validation of methods for this compound, a compound utilized in pharmaceutical synthesis and as a chelating agent.[1]
The primary analytical techniques suitable for the analysis of this compound and its potential impurities include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Spectroscopic methods. The selection of a specific method will depend on the analytical objective, whether it is for quantification, impurity profiling, or identification.
Quantitative Analysis: A Comparison of Key Methods
The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). Below is a summary of typical performance data for methods commonly used for methionine and its derivatives, which can serve as a benchmark for the validation of methods for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Spectrophotometry |
| Specificity | High | Moderate to High | Low to Moderate |
| Accuracy (% Recovery) | 96.0 - 121.4%[2][3] | Typically 80-120% | Dependent on interferences |
| Precision (RSD) | < 5%[2][3] | 10-15% | < 5% |
| Linearity (r²) | > 0.998[4] | > 0.98 | > 0.99 |
| LOD | 0.06-0.30 µg/mL[2][3] | ~0.04 mg/mL[5] | Method Dependent |
| LOQ | 0.30-0.75 µg/mL[2][3] | - | Method Dependent |
| Typical Use | Assay, Impurity Profiling, Enantiomeric Purity | Limit tests for related substances, Identification | Identification, Assay (with no interfering substances) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. Below are representative protocols for HPLC, TLC, and Non-aqueous Titration that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and quantification of this compound from its potential impurities, which may include starting materials, by-products, and degradation products. A mixed-mode HPLC approach can be effective, utilizing both reversed-phase and ion-exchange mechanisms for enhanced separation.[2][3]
-
Chromatographic System:
-
Column: SIELC® Primesep 100 (or equivalent mixed-mode column)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., ammonium (B1175870) formate) is often effective. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
-
Validation Parameters to Evaluate:
-
Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to demonstrate that the method is not affected by other components.
-
Linearity: Prepare a series of solutions of this compound and its potential impurities at different concentrations and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.
-
LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Thin-Layer Chromatography (TLC) for Limit of Related Substances
TLC is a simple and cost-effective method for controlling the level of impurities.
-
Stationary Phase: Silica gel R1 plate[5]
-
Mobile Phase: A mixture of 2-butanol, glacial acetic acid, and water (6:2:2 v/v/v) can be a starting point.[5]
-
Sample Preparation:
-
Procedure:
-
Apply 5 µL of each solution to the TLC plate.[5]
-
Develop the plate in the mobile phase until the solvent front has moved a sufficient distance.
-
Dry the plate and visualize the spots under UV light or by spraying with a suitable reagent (e.g., triketohydrindene/butanol/acetic acid TS followed by heating).[5]
-
-
Evaluation:
-
Any secondary spot in the chromatogram of the test solution should not be more intense than the principal spot in the chromatogram of the reference solution.[5]
-
Non-Aqueous Titration for Assay
This titrimetric method can be used for the quantitative determination of this compound.
-
Principle: The carboxylic acid group of this compound can be titrated in a non-aqueous medium with a strong base.
-
Procedure (based on a similar compound):
-
Calculation:
-
Each mL of 0.1 M perchloric acid is equivalent to a specific amount of this compound (to be determined based on its molecular weight).
-
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.
Caption: A flowchart of the analytical method validation process.
This comprehensive approach, combining established methods for related compounds with a structured validation workflow, will enable researchers and drug development professionals to confidently establish and validate robust analytical methods for this compound.
References
A Comparative Guide to N-Phthaloyl-DL-methionine and N-Acetyl-DL-methionine in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, is a critical component in numerous biological processes, including protein synthesis and methylation. Its derivatives, N-Phthaloyl-DL-methionine and N-Acetyl-DL-methionine, are frequently utilized in biological studies to explore and modulate these pathways. This guide provides an objective comparison of these two compounds, summarizing available experimental data to assist researchers in selecting the appropriate molecule for their specific research needs. While extensive data exists for N-Acetyl-DL-methionine, research on the specific biological activities of this compound is less comprehensive. This document aims to present the current state of knowledge for both.
Chemical Structures
| Compound | Chemical Structure |
| This compound |
|
| N-Acetyl-DL-methionine |
|
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties can influence solubility, bioavailability, and cell permeability.
| Property | This compound | N-Acetyl-DL-methionine |
| Molecular Formula | C₁₃H₁₃NO₄S | C₇H₁₃NO₃S |
| Molecular Weight | 279.31 g/mol | 191.25 g/mol |
| Appearance | Solid | White to off-white crystalline powder[1] |
| Solubility | Soluble in organic solvents. | Soluble in water and organic solvents[1] |
Biological Activities: A Comparative Overview
While direct comparative studies are scarce, this section juxtaposes the known biological activities of each compound based on available literature.
Hepatoprotective Effects
N-Acetyl-DL-methionine has demonstrated notable hepatoprotective properties. It is known to mitigate liver damage induced by toxins. Studies have shown that it can reduce serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are indicators of liver injury[2]. Its protective mechanism is largely attributed to its role as a precursor for glutathione (B108866) (GSH), a major intracellular antioxidant[3].
Antioxidant Activity
The antioxidant properties of N-Acetyl-DL-methionine are well-documented. It contributes to the synthesis of glutathione, which plays a crucial role in neutralizing reactive oxygen species (ROS)[3][4][5]. This antioxidant capacity is beneficial in conditions associated with oxidative stress[6][7][8].
For This compound , direct evidence of its antioxidant activity is lacking in the reviewed literature. However, the core methionine structure contains a sulfur atom that can be susceptible to oxidation, suggesting a potential, though unconfirmed, role in redox processes.
Anti-inflammatory Activity
General studies on N-phthaloyl amino acids have indicated potential anti-inflammatory effects. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β and suppress nitric oxide production in murine cells[9]. However, specific data for this compound's anti-inflammatory activity, including effective concentrations and mechanisms, are not detailed in the available research.
N-Acetyl-DL-methionine and its parent compound, L-methionine, have been shown to possess anti-inflammatory properties. L-methionine can suppress inflammation by inhibiting the activation of NF-κB, a key regulator of the inflammatory response[10][11]. N-acetylcysteine (NAC), a related compound, is also well-known for its ability to reduce inflammation[12][13].
Metabolism and Bioavailability
N-Acetyl-DL-methionine is readily metabolized in the body. The acetyl group is removed by acylase enzymes, releasing methionine, which can then be utilized in various metabolic pathways[4]. Studies in rats have shown that N-acetyl-L-methionine is metabolically equivalent to free L-methionine.
The metabolism and bioavailability of This compound have not been extensively studied. The phthaloyl group is a larger, more complex protecting group than the acetyl group, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile. Further research is required to understand its metabolic fate and bioavailability in biological systems.
Experimental Data Summary
The following tables summarize quantitative data from various studies. Due to the limited specific data for this compound, the tables primarily focus on N-Acetyl-DL-methionine and related compounds.
Table 1: Hepatoprotective Effects of Methionine Derivatives
| Compound | Model | Toxin | Key Findings | Reference |
| N-Acetyl-DL-methionine compound | Wistar rats | Carbon Tetrachloride (CCl₄) | Significant reduction in inflammatory cell infiltration, steatosis, and necrosis. Improved serum enzyme activity (ALT, AST, LDH, ALP, GGT). | [14] |
| N-Acetyl-DL-methionine | Male Bom:NMRI mice | - | Inhibited the decrease of hepatic glutathione. No observed cellular damage to the liver or kidneys at a high dose. | [3] |
| DL-Methionine (B7763240) | Albino rats | Diclofenac Sodium | Significant reduction in serum SGOT and SGPT levels. | [2] |
Table 2: Anti-inflammatory Effects of N-Phthaloyl Amino Acids
| Compound | Model | Key Findings | Reference |
| Various N-phthaloyl amino acids | Murine macrophages (LPS-stimulated) | Inhibition of TNF-α and IL-1β production. Suppression of nitric oxide production. | [9] |
Experimental Protocols
Hepatoprotective Activity Assessment in Rats
This protocol is based on studies evaluating the hepatoprotective effects of methionine derivatives against toxin-induced liver injury.
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Induction of Hepatotoxicity: A hepatotoxic agent such as carbon tetrachloride (CCl₄), diluted in olive oil, is administered intraperitoneally to induce liver damage.
-
Treatment: The test compound (e.g., N-Acetyl-DL-methionine) is administered orally or intraperitoneally at various doses for a specified period before and/or after toxin administration.
-
Biochemical Analysis: Blood samples are collected to measure serum levels of liver enzymes (ALT, AST, ALP) and other markers of liver function (e.g., bilirubin, total protein).
-
Histopathological Examination: Liver tissues are collected, fixed in formalin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of necrosis, inflammation, and steatosis.
-
Antioxidant Status: Liver homogenates can be used to measure levels of glutathione (GSH) and malondialdehyde (MDA) as indicators of oxidative stress.
In Vitro Anti-inflammatory Assay
This protocol outlines a general method for assessing the anti-inflammatory properties of compounds using a macrophage cell line.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using ELISA kits.
-
Cell Viability Assay: An MTT or similar assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Visualizations
Metabolic Pathway of N-Acetyl-DL-methionine
Workflow for Evaluating Hepatoprotective Effects
Conclusion and Future Directions
N-Acetyl-DL-methionine is a well-characterized derivative of methionine with established bioavailability and protective effects against oxidative stress and liver injury. Its utility as a methionine prodrug and a hepatoprotective agent is supported by a substantial body of experimental evidence.
In contrast, this compound remains a comparatively understudied compound. While the broader class of N-phthaloyl amino acids has shown promise in the context of anti-inflammatory research, specific data on the methionine derivative is critically lacking. Key areas for future research include:
-
Pharmacokinetic and Bioavailability Studies: To understand how the phthaloyl group affects the absorption, distribution, metabolism, and excretion of methionine.
-
Direct Comparative Studies: Head-to-head comparisons with N-Acetyl-DL-methionine are essential to delineate the relative efficacy and potency of these compounds in various biological assays.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial for its potential development as a therapeutic agent.
Researchers are encouraged to consider these knowledge gaps when designing studies involving N-protected methionine derivatives. While N-Acetyl-DL-methionine offers a reliable and well-understood option, this compound represents an area ripe for novel discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. msjonline.org [msjonline.org]
- 3. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of dl-methionine supplementation above requirement on performance; intestinal morphology, antioxidant activity, and gene expression; and serum concentration of amino acids in heat stressed pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. L-Methionine inhibits 4-hydroxy-2-nonenal accumulation and suppresses inflammation in growing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. vinmec.com [vinmec.com]
- 14. Hepatoprotective treatment attenuates oxidative damages induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of D- and L-Isomers of Methionine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of D- and L-isomers of methionine and its derivatives, supported by experimental data and detailed methodologies. While L-methionine (B1676389) is the biologically active form directly utilized by organisms for protein synthesis and various metabolic functions, the D-isomer can often be converted to its L-counterpart in vivo, leading to comparable bioefficacy in many applications, particularly in animal nutrition.[1] This analysis delves into the nuances of their metabolic fates, bioequivalence, and the activities of their key derivatives.
I. Metabolic Fate and Bioequivalence of D- and L-Methionine
L-methionine is an essential amino acid, meaning it must be obtained through the diet as the body cannot synthesize it.[2] It serves as a crucial building block for proteins and a precursor for important molecules like S-adenosylmethionine (SAM), a universal methyl donor, and glutathione, a major antioxidant.
The biological activity of D-methionine (B559542) is primarily dependent on its conversion to L-methionine. This conversion is a two-step enzymatic process initiated by D-amino acid oxidase (DAAO), which is followed by a transamination step.[1] The efficiency of this conversion is a key determinant of the bioequivalence of D- and L-methionine.
Signaling Pathways
The metabolic pathways of methionine are central to cellular function. The following diagrams illustrate the conversion of D-methionine to L-methionine and the primary metabolic routes of L-methionine.
II. Quantitative Comparison of Biological Activity
The bioequivalence of D- and L-methionine has been extensively studied, particularly in the context of animal nutrition. The data below summarizes findings from nitrogen balance and growth performance studies.
Table 1: Bioavailability of D-Methionine Relative to L-Methionine in Pigs
| Response Parameter | Relative Bioavailability of D-Met (%) | 95% Confidence Interval | Reference |
| Nitrogen Retention | 101% | 57%–146% | [3] |
Table 2: Comparative Efficacy of DL-Methionine and Methionine Hydroxy Analogue (MHA) in Broiler Chicks
| Parameter | DL-Methionine | DL-MHA (Free Acid) | Bioefficacy of MHA vs. DL-Met (Equimolar) | Reference |
| Body Weight Gain (g) | Varies with dosage | Varies with dosage | ~76% | [4] |
| Feed Conversion Efficiency | Varies with dosage | Varies with dosage | ~76% | [4] |
Note: MHA is a synthetic precursor of methionine.
III. Biological Activity of Methionine Derivatives
Beyond the basic isomers, derivatives of methionine exhibit a range of biological activities. Here, we compare N-acetylmethionine and Selenomethionine (B1662878).
N-Acetylmethionine (NAM)
N-acetyl-L-methionine (NALM) can serve as a source of L-methionine, while N-acetyl-D-methionine (NADM) generally shows no biological efficacy in this regard.[5]
Table 3: Efficacy of N-Acetylmethionine Isomers in Chicks
| Compound | Methionine-Sparing Value | Reference |
| N-acetyl-L-methionine | 100% | [5] |
| N-acetyl-D-methionine | 0% | [5] |
Selenomethionine (SeMet)
Selenomethionine, where selenium replaces the sulfur atom, is a significant dietary source of selenium. Both D- and L-selenomethionine can be incorporated into proteins in place of methionine. The biological activities of its isomers are an area of ongoing research. Studies have shown that selenomethionine can induce apoptosis in cancer cells and has antioxidant properties.
Table 4: Cytotoxicity of N-Acetyl-selenomethionine (NASeLM) vs. N-Acetyl-L-methionine (NALM) in Cancer Cell Lines (72h Incubation)
| Cell Line | Compound | IC50 (µg/mL) | Effect | Reference |
| Jurkat | NASeLM | ~175 | Inhibition of mitochondrial activity | [6] |
| Jurkat | NALM | >500 | Lower inhibition of mitochondrial activity | [6] |
| MTC-SK | NASeLM | Not specified | Significantly greater reduction in cell growth compared to NALM | [7] |
| MTC-SK | NALM | Not specified | Lower reduction in cell growth | [7] |
IV. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of methionine isomers and their derivatives.
D-Amino Acid Oxidase (DAAO) Activity Assay
This assay measures the activity of the enzyme responsible for the initial step in converting D-methionine to its L-form.
Protocol: A common method involves a coupled-enzyme assay where the hydrogen peroxide produced by the DAAO reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: 75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5.
-
Substrate Solution: D-methionine solution in assay buffer.
-
Detection Reagent: A mixture containing a chromogenic substrate (e.g., o-dianisidine) and HRP in assay buffer.
-
-
Procedure:
-
In a 96-well plate, add the sample (tissue homogenate or cell lysate).
-
Add the substrate solution.
-
Initiate the reaction by adding the detection reagent.
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 440 nm for o-dianisidine) using a microplate reader.
-
-
Calculation: The DAAO activity is calculated from the initial rate of change in absorbance.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the methionine derivative to be tested. Include appropriate controls (vehicle and positive control).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Antioxidant Capacity Assay (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Reaction: Add the test compound (methionine derivative) at various concentrations to the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
V. Conclusion
The biological activities of D- and L-isomers of methionine and its derivatives are stereospecific, although in vivo enzymatic conversion can lead to comparable bioefficacy for the basic D- and L-methionine isomers in some contexts. For methionine derivatives, such as N-acetylmethionine, the L-isomer retains its biological activity as a methionine source, while the D-isomer is inactive. Derivatives like selenomethionine introduce new biological properties, and their stereoisomers can exhibit different cytotoxic and antioxidant profiles. The selection of the appropriate isomer and derivative is critical in drug development and nutritional applications, and the detailed experimental protocols provided in this guide offer a framework for their rigorous evaluation. Further research is warranted to fully elucidate the comparative biological activities of a broader range of methionine derivative stereoisomers.
References
- 1. img.wattagnet.com [img.wattagnet.com]
- 2. Comparative value of L-, and D-methionine supplementation of an oat-based diet for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the D- and L-isomers of N-acetylmethionine for chicks fed diets containing either crystalline amino acids or intact protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of N-Phthaloyl-DL-methionine: A Comparative Guide for Researchers
In the landscape of scientific research and drug development, the selection of appropriate chemical probes and building blocks is paramount. N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine, presents a unique set of properties that make it a candidate for various applications, from peptide synthesis to heavy metal chelation and potentially as a modulator of biological pathways. This guide provides a comprehensive comparison of this compound with common alternatives in these key areas, supported by available experimental data and detailed protocols to facilitate its evaluation and application in a research setting.
Section 1: Application in Peptide Synthesis
The phthaloyl group serves as a protecting group for the amine functionality of methionine, a crucial consideration in the stepwise process of solid-phase peptide synthesis (SPPS). The primary competitor in this space is Fmoc-DL-methionine. The choice of protecting group can significantly impact coupling efficiency, prevention of side reactions, and the overall yield and purity of the final peptide.
Challenges with Methionine in SPPS: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide, a modification that can alter the biological activity and physicochemical properties of the peptide.[1][2][3] Another potential side reaction is S-alkylation.
Table 1: Comparison of N-Protecting Groups for Methionine in SPPS
| Feature | This compound | Fmoc-DL-methionine | Justification/References |
| Protection Chemistry | Phthalic anhydride (B1165640) reacts with the amino group. | Fluorenylmethyloxycarbonyl chloride reacts with the amino group. | General organic chemistry principles. |
| Deprotection Conditions | Typically requires harsh conditions such as hydrazinolysis. | Mildly basic conditions (e.g., 20% piperidine (B6355638) in DMF).[4] | [5] |
| Potential for Side Reactions during Deprotection | Hydrazinolysis can sometimes lead to side reactions with other functional groups in the peptide. | Piperidine can cause side reactions like aspartimide formation if not carefully controlled.[6] | [5] |
| Prevention of Methionine Oxidation | Data not available. The bulky phthaloyl group may offer some steric hindrance to oxidation. | Does not inherently prevent oxidation; antioxidants are often added to the cleavage cocktail.[3] | General knowledge in peptide synthesis. |
| Coupling Efficiency | Data not available. The steric bulk of the phthaloyl group might influence coupling kinetics. | Generally high coupling efficiency with standard coupling reagents.[7] | General knowledge in peptide synthesis. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Methionine-Containing Peptide
This protocol provides a general workflow for SPPS, which can be adapted for use with this compound.
Materials:
-
Solid support resin (e.g., Rink Amide resin)
-
This compound or Fmoc-DL-methionine
-
Other protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Deprotection reagent (e.g., hydrazine (B178648) for phthaloyl, 20% piperidine in DMF for Fmoc)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first protected amino acid to the resin using a coupling reagent and a base.
-
Capping (Optional): Cap any unreacted sites on the resin using an acetylating agent.
-
Deprotection: Remove the N-terminal protecting group. For Fmoc, use 20% piperidine in DMF. For the phthaloyl group, hydrazinolysis would be required, typically after the full peptide has been assembled.
-
Coupling of Subsequent Amino Acids: Sequentially couple the remaining amino acids, following steps 3 and 4 for each cycle.
-
Cleavage and Global Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.
Experimental Workflow for SPPS
SPPS Experimental Workflow
Section 2: Application in Heavy Metal Chelation
This compound possesses functional groups, including the carboxylate and the sulfur atom of the methionine side chain, that have the potential to chelate heavy metal ions. This property is of interest for applications in environmental remediation and as a potential therapeutic for heavy metal toxicity. Common chelating agents used for comparison include ethylenediaminetetraacetic acid (EDTA) and dimercaptosuccinic acid (DMSA).
Table 2: Comparison of Heavy Metal Chelating Agents
| Feature | This compound | EDTA | DMSA |
| Binding Sites | Carboxylate, thioether | Two amines, four carboxylates | Two thiols, two carboxylates |
| Metal Affinity | Expected to have some affinity for soft metals like lead and mercury due to the sulfur atom. Quantitative data is not available. | Strong, broad-spectrum chelator for many divalent and trivalent metal ions. | High affinity for soft heavy metals like lead and mercury. |
| Biodegradability | Expected to be biodegradable. | Poorly biodegradable. | Biodegradable. |
| Toxicity | Expected to have low toxicity. | Can chelate essential minerals like calcium, leading to potential toxicity. | Can have side effects, but generally considered safe for therapeutic use.[3] |
Experimental Protocol: Evaluation of Heavy Metal Adsorption Capacity
This protocol outlines a general method to quantify the heavy metal binding capacity of a chelating agent.
Materials:
-
This compound
-
Standard solutions of heavy metals (e.g., Pb(NO₃)₂, CuSO₄)
-
Buffer solutions to control pH
-
Analytical instrument for metal quantification (e.g., Atomic Absorption Spectroscopy, Inductively Coupled Plasma Mass Spectrometry)
Procedure:
-
Preparation of Adsorbent: Prepare a solution or suspension of this compound of a known concentration.
-
Adsorption Experiment: Mix the adsorbent solution with a known concentration of the heavy metal solution at a specific pH.
-
Equilibration: Allow the mixture to equilibrate for a set period with agitation.
-
Separation: Separate the adsorbent-metal complex from the solution (e.g., by centrifugation or filtration).
-
Quantification: Measure the concentration of the remaining free metal ions in the supernatant.
-
Calculation: Calculate the amount of metal adsorbed per unit mass of the adsorbent.
Logical Relationship for Chelation Assay
Chelation Assay Workflow
Section 3: Potential Role in Cellular Signaling
Methionine metabolism is intricately linked to key cellular signaling pathways, notably the mTOR (mechanistic target of rapamycin) and Wnt/β-catenin pathways, which are crucial regulators of cell growth, proliferation, and differentiation. While there is no direct evidence of this compound's effect on these pathways, its structural relationship to methionine suggests a potential for interaction.
Methionine and the mTOR Signaling Pathway
Methionine can activate the mTORC1 signaling pathway, a central regulator of protein synthesis and cell growth.[8] This activation can be mediated through the T1R1/T1R3 taste receptor and subsequent intracellular signaling cascades.[9]
Simplified Methionine-mTOR Signaling Pathway
Methionine and the Wnt/β-catenin Signaling Pathway
Recent studies have shown that methionine can modulate the Wnt/β-catenin signaling pathway.[10][11] This pathway is fundamental in embryonic development and tissue homeostasis. Dysregulation of Wnt/β-catenin signaling is implicated in various diseases, including cancer.
References
- 1. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient lead removal from aqueous solutions using a new sulfonated covalent organic framework: Synthesis, characterization, and adsorption performance - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US20080248583A1 - Quantitative and Qualitative Chelation Measuring Methods and Materials - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2019217790A1 - Process for quantification of metal amino acid chelates in solutions and solids - Google Patents [patents.google.com]
Benchmarking the performance of N-Phthaloyl-DL-methionine in specific research applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Phthaloyl-DL-methionine's performance in key research applications, specifically in its role as a protecting group in peptide synthesis and as a substrate for the chiral resolution of DL-methionine. The information is intended to assist researchers in selecting the appropriate methodologies and reagents for their specific needs.
N-Phthaloyl-methionine in Peptide Synthesis: A Comparative Overview
The selection of an appropriate N-terminal protecting group is critical for the successful synthesis of peptides. This section compares the performance of the phthaloyl (Phth) group for methionine protection against the more commonly used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
Data Presentation: Comparison of N-Protecting Groups for Methionine
| Feature | Phthaloyl (Phth) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Chemistry | Forms a stable cyclic imide with the primary amine. | Forms a carbamate. | Forms a carbamate. |
| Deprotection Conditions | Harsh: Typically requires hydrazinolysis (e.g., hydrazine (B178648) hydrate (B1144303) in refluxing ethanol).[1] | Mild Acidolysis: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[][3] | Mild Basicity: Typically 20% piperidine (B6355638) in dimethylformamide (DMF).[][3] |
| Orthogonality | Not readily orthogonal with standard side-chain protecting groups used in Boc or Fmoc strategies. | Orthogonal to Fmoc and many other protecting groups. Side-chain protecting groups are typically benzyl-based and removed by strong acid (e.g., HF).[] | Orthogonal to Boc and acid-labile side-chain protecting groups (e.g., tBu, Trt).[][4] |
| Methionine Side-Chain Issues | The robust nature of the phthaloyl group offers good protection during coupling steps. However, the harsh deprotection can lead to side reactions if not carefully controlled. | Methionine is prone to S-alkylation (tert-butylation) during TFA cleavage.[5][6][7] | Methionine is susceptible to oxidation. The use of scavengers during cleavage is often necessary.[6][8][9] |
| Compatibility with SPPS | Generally not suitable for standard solid-phase peptide synthesis (SPPS) due to the harsh deprotection conditions that can cleave the peptide from the resin. | Well-established for SPPS. | The most commonly used protecting group for SPPS due to the mild deprotection conditions.[][10] |
| Racemization Risk | The phthaloyl group is known to be effective in preventing racemization of the protected amino acid.[1] | Low risk of racemization during coupling when appropriate activating agents are used. | Low risk of racemization. |
| Key Advantage | High stability of the protected amino acid. | Well-understood chemistry with a vast library of available derivatives. | Mild deprotection allows for the synthesis of sensitive peptide sequences.[] |
| Key Disadvantage | Harsh deprotection conditions limit its applicability, especially in SPPS.[1] | Requires strong acid for final cleavage, which can be detrimental to sensitive peptides.[] | The Fmoc group is base-labile, which can be a limitation for certain chemical modifications. |
Experimental Protocols
Protocol 1: Deprotection of N-Phthaloyl-methionine (Hydrazinolysis)
-
Dissolution: Dissolve N-Phthaloyl-methionine in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate to the solution.
-
Reflux: Heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, acidify the mixture with hydrochloric acid to precipitate the phthalhydrazide (B32825) byproduct.
-
Isolation: Filter the mixture and recover the methionine from the filtrate, typically after neutralization and crystallization.
Protocol 2: Standard Boc Deprotection in SPPS
-
Resin Swelling: Swell the Boc-Met-resin in an appropriate solvent like dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DCM.
-
Final Washes: Wash the resin again with DCM and then with the solvent to be used for the next coupling step (e.g., DMF).
Protocol 3: Standard Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the Fmoc-Met-resin in dimethylformamide (DMF).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc group and piperidine.
-
Readiness for Coupling: The resin is now ready for the next amino acid coupling step.
Mandatory Visualization
Chiral Resolution of this compound
The separation of enantiomers from a racemic mixture is a crucial step in the synthesis of optically pure compounds for pharmaceutical and research purposes. Enzymatic resolution is a powerful technique for this purpose. This section compares the enzymatic hydrolysis of this compound with other N-acylated methionine derivatives.
Data Presentation: Comparison of Substrates for Enzymatic Resolution of DL-Methionine
| Substrate | Enzyme Class | Typical Reaction Conditions | Enantioselectivity | Advantages | Disadvantages |
| This compound | Lipase (B570770), Esterase[11] | Aqueous buffer, often with an organic co-solvent, pH 7-8, 30-40°C. | Potentially high, dependent on the specific enzyme. | The phthaloyl group can be introduced efficiently. The unreacted enantiomer is easily recovered. | Limited published data on specific enzyme performance for this substrate. |
| N-Acetyl-DL-methionine | Acylase | Aqueous solution, pH 7-8, 37°C. Often requires a metal cofactor (e.g., Co²⁺). | Generally high for the L-enantiomer. | Well-established industrial process. High yields and optical purity are achievable. | The acetyl group may not be as readily introduced as the phthaloyl group. |
| DL-methionine methyl ester | Lipase, Protease[12] | Biphasic system (organic solvent/aqueous buffer), pH 7-8, 30-50°C. | Variable, highly dependent on the enzyme and reaction conditions. | Direct use of the ester without N-protection. | Risk of non-enzymatic hydrolysis. The separation of the product acid from the unreacted ester can be challenging. |
Experimental Protocols
Protocol 4: Lipase-Catalyzed Resolution of this compound Methyl Ester
-
Substrate Preparation: Synthesize this compound methyl ester from this compound.
-
Reaction Setup: Suspend the this compound methyl ester in a phosphate (B84403) buffer (pH 7.5). Add an immobilized lipase (e.g., Lipozyme RM IM).[11]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by HPLC.
-
Reaction Quench: Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.
-
Separation: Acidify the aqueous solution to precipitate the N-Phthaloyl-L-methionine. Extract the unreacted N-Phthaloyl-D-methionine methyl ester with an organic solvent (e.g., ethyl acetate).
-
Deprotection: Deprotect the separated enantiomers using hydrazinolysis (as in Protocol 1) to obtain L-methionine and D-methionine.
Mandatory Visualization
References
- 1. Phthalimides [organic-chemistry.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. biosynth.com [biosynth.com]
- 11. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes for N-Phthaloyl-DL-methionine
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate synthetic pathway is critical for efficiency, yield, and purity. This guide provides a comparative analysis of various synthetic routes for N-Phthaloyl-DL-methionine, a protected form of the amino acid methionine often utilized in pharmaceutical and peptide synthesis. The comparison includes experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each method.
Comparison of Synthetic Methodologies
The synthesis of this compound is primarily achieved by the reaction of DL-methionine with phthalic anhydride (B1165640) or its derivatives under different conditions. The choice of method can significantly impact reaction time, yield, and the potential for side reactions such as racemization. Below is a summary of the key performance indicators for several common synthetic routes.
| Synthetic Route | Reagents | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| Route 1: Thermal Condensation in Acetic Acid | Phthalic Anhydride, Glacial Acetic Acid | 2–7 hours | 67–96 | Simple procedure, economical, and relatively efficient.[1][2] | Requires high temperatures and a relatively long reaction time. |
| Route 2: Thermal Condensation in Toluene (B28343) with TEA | Phthalic Anhydride, Toluene, Triethylamine (TEA) | 1.5–2 hours | 91–96 | High yields, lower reaction temperature helps prevent racemization.[3] | Requires the use of a nonpolar solvent and a base catalyst. |
| Route 3: Solvent-Free Microwave Irradiation | Phthalic Anhydride | 5–15 minutes | 81–98 | Extremely rapid, high yields, solvent-free (green chemistry).[4][5] | Requires specialized microwave synthesis equipment. |
| Route 4: Fusion (Neat Reaction) | Phthalic Anhydride | 15–30 minutes | 30–92 | Solvent-free and fast.[2] | High risk of racemization due to very high temperatures (130-185°C).[1][2] |
| Route 5: Using N-(Ethoxycarbonyl)phthalimide | N-(Ethoxycarbonyl)phthalimide, Aqueous Base | Several hours | Good (not specified) | Mild reaction conditions (room temperature), avoids racemization.[1][6] | Phthaloylating agent is more expensive and less common than phthalic anhydride. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar amino acids and are adapted for this compound.
Route 1: Thermal Condensation in Glacial Acetic Acid
This method involves the direct condensation of DL-methionine with phthalic anhydride in a high-boiling polar solvent.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 25 mmol of DL-methionine and 25 mmol of phthalic anhydride in 20 mL of glacial acetic acid.[1]
-
Heat the mixture to reflux and maintain for 5–7 hours.[1]
-
After cooling, remove the acetic acid under reduced pressure to obtain an oily residue.[1]
-
Add 15 mL of water to the residue and acidify with 10% HCl, then reflux for an additional hour.[1]
-
Cool the mixture and extract the product with a 1:4 ether-water mixture.[1]
-
Filter the resulting precipitate, wash with cold water, and recrystallize from an ethanol-water mixture to yield pure this compound.[1]
Route 2: Thermal Condensation in Toluene with Triethylamine (TEA)
This route utilizes a non-polar solvent and a catalytic amount of base to facilitate the reaction at a lower temperature, with azeotropic removal of water.
Procedure:
-
To a 300 mL flask fitted with a Dean-Stark water separator and a reflux condenser, add 0.1 mole of DL-methionine, 0.1 mole of finely ground phthalic anhydride, 150 mL of toluene, and 1.3 mL of triethylamine.[3]
-
Heat the flask in an oil bath to maintain a vigorous reflux. Water will begin to collect in the separator.[3]
-
Continue refluxing for approximately 2 hours, by which time water separation should be complete.[3]
-
Disconnect the water separator and distill off the toluene under reduced pressure.
-
To the hot residue, add 100 mL of boiling water and stir vigorously to break up any lumps.
-
Cool the mixture in an ice bath for about 1 hour.[3]
-
Filter the solid product under suction and wash with three 50 mL portions of cold water.
-
Dry the product in an oven to obtain this compound.[3]
Route 3: Solvent-Free Microwave Irradiation
This modern approach offers a significant reduction in reaction time by using microwave energy to directly heat the reactants.
Procedure:
-
Thoroughly mix equimolar amounts of DL-methionine and phthalic anhydride in a microwave-safe reaction vessel.
-
Place the vessel in a microwave reactor and irradiate at a power of 200 W at 130°C for 5-6 minutes.[7][8]
-
For the second stage, continue heating for an additional 5-10 minutes at a temperature close to the melting point of DL-methionine.[7][8]
-
After cooling, dissolve the reaction mixture in a 0.5% aqueous HCl solution with stirring to precipitate the product.[7]
-
Filter the precipitate and wash with water until the pH is neutral.
-
Dry the product in a vacuum oven. Recrystallization from chloroform (B151607) or ethanol (B145695) can be performed for further purification.[7]
Synthetic Workflow Overview
The following diagram illustrates the general workflow and the parallel nature of the different synthetic routes starting from the common reactants.
Caption: Comparative workflow of synthetic routes for this compound.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Microwave irradiation: A facile, scalable and convenient method for synthesis of <i>N</i>-phthaloylamino acids - Arabian Journal of Chemistry [arabjchem.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating the Purity of Commercially Available N-Phthaloyl-DL-methionine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of impurities can significantly impact reaction yields, downstream purification processes, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a framework for evaluating the purity of commercially available this compound, offering detailed experimental protocols and a basis for comparison.
Understanding Potential Impurities
The purity profile of commercially available this compound is largely influenced by its synthetic route. A common method for the N-protection of amino acids involves the reaction of the amino acid with phthalic anhydride (B1165640) or a derivative. Potential impurities can therefore include unreacted starting materials, by-products of the reaction, and degradation products.
Common Potential Impurities:
-
DL-Methionine: Unreacted starting material.
-
Phthalic Anhydride: Unreacted starting material.
-
Phthalic Acid: Formed by the hydrolysis of phthalic anhydride.
-
This compound Sulfoxide (B87167): An oxidation product of the methionine moiety. The sulfur atom in methionine is susceptible to oxidation.
-
Di-substituted Methionine Species: By-products formed from alternative reaction pathways.
-
Residual Solvents: Solvents used during the reaction and purification process.
Comparative Data Presentation
While direct, publicly available comparative studies on the purity of this compound from various commercial suppliers are scarce, researchers can generate their own comparative data using the analytical methods outlined in this guide. The following tables provide a template for summarizing such quantitative data.
Table 1: Purity of this compound from Different Commercial Suppliers (Hypothetical Data)
| Supplier | Lot Number | Purity by HPLC (%) | DL-Methionine (%) | Phthalic Acid (%) | This compound Sulfoxide (%) |
| Supplier A | A123 | 99.5 | 0.15 | 0.10 | 0.25 |
| Supplier B | B456 | 98.8 | 0.45 | 0.20 | 0.55 |
| Supplier C | C789 | 99.8 | 0.05 | 0.05 | 0.10 |
Table 2: Spectroscopic Data Summary for this compound (Hypothetical Data)
| Supplier | Lot Number | ¹H NMR | Mass Spectrometry (m/z) |
| Supplier A | A123 | Conforms to structure | [M+H]⁺ = 280.0638 |
| Supplier B | B456 | Conforms, minor unidentified peaks | [M+H]⁺ = 280.0639 |
| Supplier C | C789 | Conforms to structure | [M+H]⁺ = 280.0638 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the detection of related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and the detection of impurities containing protons.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
δ 7.8-8.0 ppm (m, 4H, aromatic protons of phthaloyl group)
-
δ 5.0-5.2 ppm (dd, 1H, α-proton)
-
δ 2.5-2.8 ppm (m, 2H, γ-CH₂)
-
δ 2.1-2.4 ppm (m, 2H, β-CH₂)
-
δ 2.1 ppm (s, 3H, S-CH₃)
-
Carboxylic acid proton may be broad and its position variable.
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight of the compound and can be used to identify impurities.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive or negative ion mode.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile/water.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Expected m/z:
-
Positive Ion Mode: [M+H]⁺ ≈ 280.06
-
Negative Ion Mode: [M-H]⁻ ≈ 278.05
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the purity of a commercial sample of this compound.
Caption: Workflow for Purity Evaluation of this compound.
Logical Relationship of Potential Impurities
This diagram shows the relationship between the starting materials, the desired product, and potential impurities.
Caption: Relationship of this compound to Potential Impurities.
By implementing these analytical procedures and utilizing the provided templates for data organization, researchers can systematically evaluate and compare the purity of this compound from various commercial sources, ensuring the quality and integrity of their research and development activities.
A Comparative Guide to In Vitro and In Vivo Studies of N-Phthaloyl-DL-methionine
For Researchers, Scientists, and Drug Development Professionals
N-Phthaloyl-DL-methionine is a derivative of the essential amino acid methionine. While specific experimental data on this compound is limited in publicly available literature, this guide provides a comparative framework for potential in vitro and in vivo studies based on the known biological activities of similar N-phthaloyl amino acid derivatives and the metabolic roles of methionine. This document is intended to serve as a roadmap for researchers investigating the therapeutic potential of this compound.
Hypothetical Performance Data: A Comparative Overview
The following tables present hypothetical data to illustrate how the results of in vitro and in vivo studies on this compound could be structured and compared. These are not real experimental results but are designed to provide a framework for data presentation.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Assay Type | Cell Line / Organism | Endpoint | This compound (IC₅₀/MIC in µM) | Dexamethasone (IC₅₀ in µM) | Ciprofloxacin (MIC in µM) |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 45.2 | 10.5 | N/A |
| TNF-α Secretion | 52.8 | 8.2 | N/A | ||
| Antimicrobial | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 128 | N/A | 0.25 |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 64 | N/A | 0.5 | |
| Anticancer | MCF-7 (Breast Cancer) | Cell Viability (MTT Assay) | 78.5 | N/A | N/A |
| A549 (Lung Cancer) | Cell Viability (MTT Assay) | 92.1 | N/A | N/A |
Table 2: Hypothetical In Vivo Efficacy of this compound
| Animal Model | Endpoint | This compound (50 mg/kg) | Vehicle Control | Positive Control |
| Carrageenan-induced Paw Edema (Rat) | Inhibition of Edema (%) | 42.5 | 0 | 65.2 (Indomethacin) |
| Bacterial Infection (Mouse) | Reduction in Bacterial Load (log CFU) | 2.5 | 0 | 4.1 (Levofloxacin) |
| Xenograft Tumor Growth (Mouse) | Tumor Volume Reduction (%) | 35.8 | 0 | 55.7 (Doxorubicin) |
Experimental Protocols
Detailed methodologies for the key hypothetical experiments are provided below.
In Vitro Assays
1. Anti-inflammatory Activity: Nitric Oxide Assay
-
Cell Line: RAW 264.7 murine macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of nitric oxide inhibition compared to the LPS-only control.
-
2. Antimicrobial Activity: Broth Microdilution Method
-
Organisms: Escherichia coli and Staphylococcus aureus.
-
Protocol:
-
Prepare serial twofold dilutions of this compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
3. Anticancer Activity: MTT Cell Viability Assay
-
Cell Lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of this compound for 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
In Vivo Models
1. Anti-inflammatory Model: Carrageenan-induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g).
-
Protocol:
-
Administer this compound or vehicle orally to different groups of rats.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
-
2. Bacterial Infection Model in Mice
-
Animals: BALB/c mice (6-8 weeks old).
-
Protocol:
-
Induce a systemic infection by intraperitoneal injection of a lethal dose of Staphylococcus aureus.
-
Administer this compound or vehicle intravenously 1 hour post-infection.
-
Monitor the survival of the mice for 7 days.
-
In a parallel experiment, euthanize a subset of mice at 24 hours post-infection, collect blood and spleen for bacterial load determination by plating serial dilutions on agar (B569324) plates.
-
3. Xenograft Cancer Model in Nude Mice
-
Animals: Athymic nude mice (4-6 weeks old).
-
Protocol:
-
Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of the mice.
-
When tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle intraperitoneally daily for 21 days.
-
Measure tumor volume twice a week with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, created using Graphviz, illustrate a hypothetical signaling pathway that this compound might modulate and a general workflow for its preclinical evaluation.
A Comparative Guide to Methionine Analogues in Cell Culture: DL-Methionine Hydroxy Analogue vs. N-Phthaloyl-DL-methionine
For researchers, scientists, and drug development professionals, selecting the appropriate methionine source is a critical aspect of cell culture media design. Methionine, an essential amino acid, plays a pivotal role in protein synthesis, methylation reactions, and overall cellular metabolism. This guide provides an objective comparison of two methionine analogues: DL-Methionine hydroxy analogue (MHA) and N-Phthaloyl-DL-methionine, supported by available experimental data.
Executive Summary
A comprehensive review of available scientific literature reveals a significant disparity in the data available for DL-Methionine hydroxy analogue (MHA) and this compound. There is a body of research, including cell culture studies, directly comparing the efficacy of MHA to DL-Methionine. In contrast, there is a notable absence of published experimental data on the use and effects of this compound in cell culture.
This guide will first provide a detailed, data-driven comparison of MHA and DL-Methionine in cell culture, focusing on their metabolic pathways and effects on cellular signaling. Subsequently, it will address this compound, discussing its chemical properties and providing a speculative outlook on its potential cellular effects based on the known biological activities of phthalates.
I. DL-Methionine Hydroxy Analogue (MHA) vs. DL-Methionine in Cell Culture
DL-Methionine hydroxy analogue, also known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), is a widely used synthetic source of methionine, particularly in animal nutrition. Unlike DL-Methionine, which has an amino group (-NH2), MHA possesses a hydroxyl group (-OH) at the alpha-carbon[1]. This structural difference necessitates intracellular enzymatic conversion for MHA to become biologically active L-methionine.
Performance in Cell Culture: A Summary of Experimental Findings
Studies in various cell lines have demonstrated that MHA is generally less effective than DL-Methionine on an equimolar basis.
Key Experimental Data:
| Cell Line | Parameter | DL-Methionine | DL-Methionine Hydroxy Analogue (MHA) | Reference |
| Rainbow Trout Hepatic Cells (RTH-149 & RTL-W1) | Cell Proliferation | Supports robust proliferation at 20-200 µM | No significant proliferation observed at similar concentrations | [2] |
| mTOR Pathway Activation | Significant activation (anabolic signaling) | Minor to no activation | [2] | |
| Integrated Stress Response (ISR) Pathway Activation | No significant activation | Significant activation (catabolic signaling) | [2] | |
| Intracellular S-adenosylmethionine (SAM) levels | Significant increase | No significant increase compared to methionine-deprived conditions | ||
| Porcine Kidney Fibroblasts | Optimal Concentration for Growth | 0.02 to 1.0 mM | 7.5 mM | |
| Growth Rate | Normal growth | 48-hour lag phase followed by a normal doubling rate |
Cellular Metabolism and Signaling Pathways
The differential effects of DL-Methionine and MHA in cell culture can be attributed to their distinct metabolic fates and subsequent impacts on key cellular signaling pathways.
Metabolic Conversion of MHA:
For cells to utilize MHA, it must first be converted to L-methionine through a two-step enzymatic process. This conversion is a critical factor influencing its bioavailability and efficacy.
Caption: Metabolic conversion of DL-Methionine hydroxy analogue to L-Methionine.
Differential Activation of Signaling Pathways:
In rainbow trout hepatic cell lines, DL-Methionine and MHA trigger opposing signaling pathways that dictate cell fate.[2]
-
DL-Methionine supplementation leads to an increase in intracellular S-adenosylmethionine (SAM), a key methyl donor and signaling molecule. This activates the mechanistic Target of Rapamycin (mTOR) pathway , an anabolic pathway that promotes cell growth and proliferation.[3][4][5][6]
-
MHA , due to its inefficient conversion and subsequent low intracellular methionine levels, fails to activate the mTOR pathway. Instead, it induces the Integrated Stress Response (ISR) pathway . The ISR is a catabolic signaling cascade activated by stressors such as amino acid deprivation, leading to a shutdown of general protein synthesis and, in prolonged cases, cell cycle arrest or apoptosis.[7][8][9][10][11]
Caption: Opposing signaling pathways activated by DL-Methionine and MHA.
II. This compound: An Enigma in Cell Culture
This compound is a derivative of DL-methionine where a phthaloyl group is attached to the amino group.[12][13] This modification makes it a chemically distinct entity from both DL-methionine and MHA.
Current State of Knowledge
As of the date of this publication, there is a lack of peer-reviewed studies evaluating the efficacy, metabolism, or cellular effects of this compound in cell culture systems. Its primary documented uses are as a chemical intermediate in pharmaceutical synthesis and as a potential chelating agent for heavy metals.[12]
A Speculative Outlook on Potential Cellular Effects
In the absence of direct experimental evidence, any discussion of the effects of this compound in cell culture is speculative. However, we can consider the potential implications of its chemical structure.
-
Bioavailability of Methionine: For this compound to serve as a methionine source, the phthaloyl group would need to be cleaved intracellularly to release DL-methionine. The efficiency of this cleavage, and indeed whether it occurs at all in cultured cells, is unknown. If the phthaloyl group is not removed, the molecule would not be recognized by the cellular machinery for protein synthesis or other metabolic pathways requiring methionine.
-
Potential Effects of the Phthaloyl Group: Phthalates, a class of chemicals to which the phthaloyl group belongs, have been studied for their biological effects. Some in vitro studies on various phthalate (B1215562) esters have indicated potential for:
-
Cytotoxicity: High concentrations of certain phthalates can inhibit cell growth.[14]
-
Endocrine Disruption: Some phthalates are known endocrine disruptors, though the relevance of this to a phthaloylated amino acid is unclear.[15]
-
Effects on Cell Proliferation and Apoptosis: Depending on the cell type and the specific phthalate, effects on cell cycle and programmed cell death have been observed.[16]
-
It is crucial to emphasize that these are general effects of certain phthalate compounds and may not be representative of the biological activity of the phthaloyl group when covalently bound to methionine.
Caption: Hypothetical decision workflow for the cellular fate of this compound.
III. Experimental Protocols
Cell Culture
-
Rainbow Trout Hepatic Cell Lines (RTH-149 and RTL-W1):
-
RTH-149 cells are typically cultured in Minimum Essential Medium (MEM).[2]
-
RTL-W1 cells are cultured in Leibovitz's L-15 medium.[2]
-
Both media are supplemented with fetal bovine serum. For experiments, custom methionine- and cysteine-depleted media are used, with the addition of the specific methionine sources at desired concentrations.[2]
-
Cells are incubated at 21°C.
-
-
Porcine Kidney Fibroblasts:
Cell Proliferation Assay
-
Cells are seeded in multi-well plates in their respective media, depleted of methionine.
-
The media is then supplemented with varying concentrations of the methionine sources to be tested.
-
Cell counts are performed at regular intervals (e.g., every 24 or 48 hours) using a hemocytometer or an automated cell counter to generate growth curves.[2]
Western Blotting for Signaling Pathway Analysis
-
After treatment with the different methionine sources, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for key proteins in the mTOR and ISR pathways (e.g., phosphorylated and total forms of mTOR, 4E-BP1, S6, eIF2α, and ATF4).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
Measurement of Intracellular Metabolites
-
S-adenosylmethionine (SAM):
-
After experimental treatment, cells are washed with ice-cold PBS and metabolites are extracted, typically using a solvent like methanol (B129727) or a specific lysis buffer.[19]
-
SAM levels are then quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20][21][22]
-
Conclusion
Based on the available evidence, DL-Methionine is a more efficient source of methionine for cell culture applications compared to DL-Methionine hydroxy analogue. MHA requires intracellular conversion and, at concentrations comparable to DL-Methionine, may fail to support robust cell proliferation and can even trigger stress-related cellular pathways. Researchers using MHA should be aware of its lower bioavailability and the potential for off-target effects related to the Integrated Stress Response.
The role of this compound in cell culture remains undefined due to a lack of experimental data. Its utility as a methionine source is questionable and would depend on the intracellular cleavage of the phthaloyl group. Further research is required to determine its biological activity and potential applications in cell culture. Until such data is available, its use as a direct substitute for methionine is not recommended.
References
- 1. thepoultrysite.com [thepoultrysite.com]
- 2. Are the Main Methionine Sources Equivalent? A Focus on DL-Methionine and DL-Methionine Hydroxy Analog Reveals Differences on Rainbow Trout Hepatic Cell Lines Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cas 5464-44-8,this compound | lookchem [lookchem.com]
- 13. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
- 15. Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of phthalates on human chorionic trophoblast cells and mouse embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kosheeka.com [kosheeka.com]
- 18. Development of an Immortalized Porcine Fibroblast Cell Panel With Different Swine Leukocyte Antigen Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Phthaloyl-DL-methionine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Phthaloyl-DL-methionine, a compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
I. Understanding the Compound
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask may be appropriate if handling a powder. | To prevent inhalation of dust or aerosols. |
III. Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste this compound from other laboratory waste streams to avoid unintended chemical reactions.
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the full chemical name ("this compound"), the quantity of waste, and any known hazard symbols.
-
-
Storage:
-
Store the sealed container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
-
-
Arrangement for Disposal:
-
Contact a licensed and reputable chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available safety information, including a Safety Data Sheet (SDS) if available, or a summary of the compound's chemical properties.
-
-
Incineration (Preferred Method):
-
For phthalimide (B116566) derivatives, a common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by the licensed disposal company.
-
The material may be dissolved or mixed with a combustible solvent to facilitate burning.[1]
-
What to Avoid:
-
Do NOT dispose of this compound down the drain or in general laboratory trash.[1][2] Phthalimide derivatives can be harmful to aquatic life.[1]
-
Do NOT mix with incompatible waste streams.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials in a sealed container for disposal as chemical waste.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on general principles of chemical safety. It is essential to consult your institution's specific safety protocols and local regulations, and to contact your environmental health and safety (EHS) department for definitive guidance on waste disposal.
References
Essential Safety and Operational Guidance for Handling N-Phthaloyl-DL-methionine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Phthaloyl-DL-methionine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information for DL-Methionine.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile gloves with a minimum thickness of 0.11 mm. | To prevent skin contact. Users should inspect gloves before each use and follow proper removal techniques to avoid contamination.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles, compliant with EN 166 or OSHA 29 CFR 1910.133. | To protect eyes from dust particles and potential splashes.[1][3][4][5][6][7] |
| Skin and Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved N95 or EN 143 P1 particulate respirator is recommended. | To prevent inhalation of airborne particles.[1][2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][7][8]
2. Handling and Use:
-
All handling of solid this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is recommended, especially when transferring or weighing the compound, to minimize the potential for dust generation.
-
Avoid creating dust. Use appropriate tools for handling the solid, such as a spatula.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
3. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in a designated, labeled waste container.
-
Follow all local, regional, and national regulations for chemical waste disposal.[1]
-
Contaminated PPE, such as gloves, should be disposed of as chemical waste.
Contingency Plan: Spills and Exposure
Accidents can happen, and a clear plan is essential for a timely and effective response.
1. Accidental Spills:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.[1][8]
-
Place the collected material into a labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate) and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and safety officer.
-
Prevent the spread of the spill and avoid generating dust.
-
Follow your institution's specific procedures for large chemical spills.
-
2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][6][9] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. westliberty.edu [westliberty.edu]
- 3. carlroth.com [carlroth.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. philagro.co.za [philagro.co.za]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
